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3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Documentation Hub

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  • Product: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine
  • CAS: 2202260-02-2

Core Science & Biosynthesis

Foundational

Solubility profile of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine in organic solvents

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Abstract This technical guide provides a comprehensive analysis of the solubility profile of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine , a critical intermediate in the synthesis of modern agrochemicals and pharmaceutical kinase inhibitors. Given the proprietary nature of specific empirical datasets for this molecule, this whitepaper establishes a rigorous theoretical framework based on Hansen Solubility Parameters (HSP) and structural thermodynamics. It details the standard operating procedures (SOPs) for empirical solubility determination and offers a predictive solubility model to guide solvent selection for recrystallization, process chemistry, and formulation development.

Chemical Profile & Structural Thermodynamics

The solubility behavior of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is governed by the interplay between its electron-deficient heteroaromatic core and its lipophilic substituents.

  • Pyridazine Core (1,2-diazine): Exhibits a high dipole moment (approx. 3.9 D) and significant π-deficiency. The adjacent nitrogen atoms (N1, N2) act as weak hydrogen bond acceptors but lack hydrogen bond donors, making the molecule highly soluble in polar aprotic solvents.

  • Cyclopropyl Group (C3 Position): Introduces significant lipophilicity and steric bulk. Unlike a phenyl ring, the cyclopropyl group disrupts planar stacking in the crystal lattice, generally lowering the melting point and increasing solubility in non-polar solvents relative to aryl analogs.

  • 2,2,2-Trifluoroethoxy Group (C6 Position): This fluorinated ether moiety is the dominant solubility driver. The strong electron-withdrawing effect of the trifluoromethyl group reduces the basicity of the pyridazine nitrogens, while the high lipophilicity of the -OCH₂CF₃ fragment enhances solubility in chlorinated and ester-based solvents.

Thermodynamic Implication: The molecule behaves as a lipophilic Lewis base . It is expected to show positive deviation from Raoult’s law in water (hydrophobic effect) and negative deviation (enhanced solubility) in acidic or hydrogen-bond-donating solvents (e.g., chloroform, alcohols) due to specific solute-solvent interactions.

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on Group Contribution Methods (Fedors/Van Krevelen), the solubility profile can be categorized into four distinct solvent classes.

Table 1: Predicted Solubility Performance

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>200 mg/mL)High dispersion forces (

) match the fluorinated group; acidic proton of CHCl₃ H-bonds to pyridazine N.
Polar Aprotic DMSO, DMF, DMAcVery High (>150 mg/mL)Dipole-dipole interactions dominate; excellent for process reactions (e.g., SₙAr).
Esters/Ketones Ethyl Acetate, AcetoneHigh (50–150 mg/mL)Good match for polar forces (

); preferred for recrystallization due to moderate boiling points.
Alcohols Methanol, Ethanol, IPAModerate (20–80 mg/mL)H-bonding (

) aids dissolution, but lipophilic fluorinated tail limits solubility compared to non-fluorinated analogs.
Alkanes Hexane, HeptaneLow (<5 mg/mL)High polarity of the pyridazine ring creates a miscibility gap; useful as anti-solvents.
Water Water (pH 7)Insoluble (<0.1 mg/mL)Hydrophobic effect dominates; fluorinated group repels water structure.

Experimental Protocol: Solubility Determination

To validate the predicted values, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC-UV quantification is the industry standard.

Materials & Equipment
  • Compound: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine (>98% purity).

  • Solvents: HPLC Grade (MeOH, ACN, Water, etc.).

  • Equipment: Orbital Shaker (temperature controlled), 0.45 µm PTFE Syringe Filters, HPLC System (Agilent 1260 or equivalent).

Step-by-Step SOP
  • Preparation: Add excess solid compound (approx. 50–100 mg) to 2 mL of the target solvent in a crimp-sealed glass vial.

  • Equilibration: Agitate the suspension at the target temperature (e.g., 25°C ± 0.1°C) for 24–48 hours using an orbital shaker at 200 rpm.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours (or centrifuge at 10,000 rpm for 5 min).

  • Filtration: Withdraw the supernatant and filter through a pre-heated 0.45 µm PTFE filter to remove micro-crystals.

  • Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 1:100) to prevent precipitation and fit within the HPLC calibration range.

  • Quantification: Inject into HPLC (C18 Column, ACN/Water gradient) and calculate concentration using a pre-established calibration curve (

    
    ).
    
Workflow Visualization

Solubility_Protocol Start Start: Excess Solid + Solvent Equilibrate Equilibration (24-48h @ 25°C, 200 rpm) Start->Equilibrate Settle Phase Separation (Sedimentation/Centrifugation) Equilibrate->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification (λ = 254 nm) Dilute->Analyze Calc Data Analysis (Mole Fraction Solubility) Analyze->Calc

Figure 1: Standard Operating Procedure (SOP) for solubility determination via the Shake-Flask method.

Thermodynamic Modeling & Data Analysis

For process optimization, experimental data should be fitted to thermodynamic models to predict solubility at varying temperatures.

Modified Apelblat Model

This semi-empirical model is highly accurate for correlating solubility (


) with temperature (

) for pyridazine derivatives [1, 3].


  • x: Mole fraction solubility.

  • T: Absolute temperature (K).[1]

  • A, B, C: Empirical constants derived from regression analysis.

  • Application: Use this model to determine the Metastable Zone Width (MSZW) for cooling crystallization.

van't Hoff Analysis

To understand the dissolution mechanism, calculate the enthalpy (


) and entropy (

) of solution:


  • Positive

    
    :  Indicates an endothermic process (solubility increases with temperature), typical for this class of compounds in organic solvents [3].
    
  • Positive

    
    :  Indicates entropy-driven dissolution, often observed when the rigid crystal lattice breaks down into a disordered solution.
    

Applications in Process Chemistry

Recrystallization Solvent Design
  • Solvent: Ethyl Acetate or Isopropyl Acetate.

    • Why: High solubility at boiling point, moderate solubility at room temperature.

  • Anti-Solvent: n-Heptane or Methylcyclohexane.

    • Why: The fluorinated group maintains some affinity, preventing "oiling out," while the non-polar nature forces precipitation of the polar pyridazine core.

Synthesis Optimization

For reactions involving nucleophilic substitution (e.g., installing the trifluoroethoxy group):

  • Recommended Solvent: THF or DMF.

  • Rationale: These solvents dissolve both the pyridazine precursor and the alkoxide nucleophile, ensuring homogeneous kinetics.

References

  • BenchChem. (2025). Solubility Profile of Pyridazinone Derivatives in Organic Solvents. Retrieved from .

  • Science of Synthesis. (2025). Product Class 8: Pyridazines - Synthesis and Reactivity. Thieme Chemistry. Retrieved from .

  • MDPI. (2019). Solubility Determination and Thermodynamic Modeling of 6-Phenyl-pyridazin-3(2H)-one. Processes, 7(10), 645. Retrieved from .

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Dihydropyridazines. Retrieved from .

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Pyridazine Derivatives. Retrieved from .

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Abstract: This technical guide provides a comprehensive overview of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, a substituted pyridazine derivative of interest to researchers and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, a substituted pyridazine derivative of interest to researchers and professionals in drug development. While a specific, publicly available Safety Data Sheet (SDS) for this exact molecule is not available, this document synthesizes critical safety and handling information based on the known toxicological and chemical properties of the pyridazine core, related substituted pyridazines, and its constituent functional groups. It is intended to serve as a foundational resource for ensuring laboratory safety and informing experimental design. The guide covers hazard identification, handling protocols, risk mitigation strategies, and the scientific context of pyridazine derivatives in medicinal chemistry.

Part 1: Compound Identification and Physicochemical Profile

The subject of this guide is 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine. The pyridazine ring is a recognized "privileged structure" in medicinal chemistry, known for its ability to modulate the physicochemical properties of drug candidates, such as improving water solubility and bioavailability.[1][2] The unique combination of a cyclopropyl group and a trifluoroethoxy moiety on the pyridazine scaffold suggests its design for specific molecular interactions and metabolic stability in a drug discovery context.

Identifier Value Source/Method
IUPAC Name 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazineIUPAC Nomenclature Standards[3]
Molecular Formula C9H9F3N2OCalculated
Molecular Weight 218.18 g/mol Calculated
Canonical SMILES C1CC1C2=CC=C(ON=N2)OCC(F)(F)FStructure-Based
CAS Number Not available. A related analog, 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine, is registered under CAS No. 99366-83-3.[4]N/A

The physicochemical properties of this molecule are predicted based on its structural components. The pyridazine core, a diazine, is an aromatic heterocyclic compound.[5][6] It is typically a colorless to pale yellow liquid in its unsubstituted form.[5][6] The trifluoroethoxy group is expected to increase the compound's lipophilicity and may influence its metabolic profile.

Part 2: Hazard Identification and GHS Classification (Predicted)

A formal GHS classification for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine has not been established. The following classification is extrapolated from data on the parent pyridazine molecule and related substituted derivatives. Pyridazine itself is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][7] Some pyridazine derivatives are also noted as harmful if swallowed.[7][8]

Predicted GHS Hazard Pictograms:

GHS07: Exclamation Mark

Predicted Signal Word: Warning

Predicted Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • Prevention: P261, P264, P280

  • Response: P301+P312, P302+P352, P305+P351+P338

  • Storage: P403+P233

  • Disposal: P501

This predicted classification underscores the necessity of handling this compound with appropriate personal protective equipment (PPE) and engineering controls.

Part 3: Risk Mitigation and Safe Handling Protocols

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The following protocols are designed to minimize risk during handling and experimentation.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of controls is essential for safe handling. The workflow below illustrates the hierarchy of controls that should be implemented.

Risk_Mitigation_Workflow cluster_Controls Hierarchy of Controls cluster_Protocols Specific Protocols Elimination Elimination/Substitution (Not Feasible for Research) Engineering Engineering Controls Admin Administrative Controls FumeHood Work in a certified chemical fume hood. Engineering->FumeHood Primary Barrier Eyewash Ensure access to eyewash station and safety shower. Engineering->Eyewash Emergency Response PPE Personal Protective Equipment (PPE) SOPs Develop and follow Standard Operating Procedures (SOPs). Admin->SOPs Procedural Safety Training Verify user training on hazardous chemical handling. Admin->Training Personnel Competency Gloves Wear nitrile gloves (or other chemically resistant gloves). PPE->Gloves Dermal Protection Goggles Wear chemical safety goggles. PPE->Goggles Eye Protection LabCoat Wear a flame-resistant lab coat. PPE->LabCoat Body Protection Synthetic_Pathway Reactant1 Dicarbonyl Precursor Intermediate1 Dihydropyridazinone Reactant1->Intermediate1 Cyclization Reactant2 Hydrazine Reactant2->Intermediate1 Cyclization Reagent1 Halogenating Agent (e.g., POCl3) Reagent2 Cyclopropyl Nucleophile Reagent3 2,2,2-Trifluoroethanol + Base Intermediate2 Chlorinated Pyridazine Intermediate1->Intermediate2 Halogenation     Intermediate3 3-Cyclopropyl-6-chloro -pyridazine Intermediate2->Intermediate3 Nucleophilic Substitution     Product 3-Cyclopropyl-6-(2,2,2- trifluoroethoxy)pyridazine Intermediate3->Product Nucleophilic Substitution    

Caption: A generalized synthetic pathway for a 3,6-disubstituted pyridazine.

This conceptual pathway illustrates how the core pyridazine ring can be formed and subsequently functionalized to introduce the desired cyclopropyl and trifluoroethoxy groups. Various synthetic strategies for pyridazine derivatives have been documented in the literature. [9]

Part 5: Toxicological Profile (Inferred)

No specific toxicological studies have been published for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine. The toxicological profile is inferred from the parent pyridazine heterocycle and general principles of toxicology for halogenated organic compounds.

  • Acute Toxicity: As indicated by the predicted GHS classification, the compound is likely harmful if swallowed.

  • Skin and Eye Irritation: The pyridazine nucleus is known to be a skin and eye irritant. [7][10]* Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, in the absence of specific data, it should be handled as a compound with unknown long-term health effects.

Conclusion

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is a molecule with significant potential in the field of drug discovery. While it presents moderate acute hazards, including skin, eye, and respiratory irritation, these risks can be effectively managed through the diligent application of standard laboratory safety protocols, including the use of appropriate engineering controls and personal protective equipment. This guide provides a foundational framework for its safe handling, grounded in the established properties of the pyridazine chemical class. Researchers are urged to treat this and all novel chemical entities with a high degree of caution until a comprehensive toxicological profile is established.

References

  • National Institutes of Health. Pyridazine | C4H4N2 | CID 9259 - PubChem. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • Wikipedia. Pyridazine. [Link]

  • Encyclopedia.pub. Characterization of Pyridazine Bioisosteres and Their Effects. [Link]

  • Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • PubMed. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Alligare. SAFETY DATA SHEET. [Link]

  • University of Illinois Urbana-Champaign. Pyridazine. [Link]

  • MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • National Center for Biotechnology Information. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

  • MDPI. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • MDPI. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. [Link]

  • ResearchGate. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]

  • PubChemLite. 3-chloro-11-cyclopropyl-6-methyl-6,11-dihydro-5h-pyridazino[3,4-b]b[5][7]enzodiazepin-5-one. [Link]

  • University of California, Santa Barbara. PYROPHORIC CHEMICALS: HANDLING & USE. [Link]

  • Frontiers. Potentially Toxic Concentrations of Synthetic Pyrethroids Associated with Low Density Residential Land Use. [Link]

  • Dana Bioscience. 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine 50mg. [Link]

  • U.S. Environmental Protection Agency. IUPAC - List Details - SRS. [Link]

  • Chemsrc. CAS#:499223-49-3 | 6-chloro-3-(2-cyclopropyl-6-methylphenoxy)-1H-pyridazin-4-one. [Link]

Sources

Foundational

Technical Guide: Patent Landscape &amp; Chemistry of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Scaffolds

The following technical guide provides an in-depth analysis of the patent landscape, synthetic pathways, and structure-activity relationships (SAR) for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine and its analogs. [...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent landscape, synthetic pathways, and structure-activity relationships (SAR) for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine and its analogs.

[1]

Part 1: Executive Summary & Strategic Value

The 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine moiety represents a "privileged scaffold" in modern medicinal and agrochemical discovery.[1] It combines two high-value pharmacophores: the cyclopropyl group (enhancing metabolic stability and potency via conformational restriction) and the 2,2,2-trifluoroethoxy group (a bioisostere for alkoxy groups that increases lipophilicity and metabolic resistance).[1]

This chemotype has bifurcated into two distinct high-value industrial applications:

  • Pharmaceuticals (Metabolic & Oncology): As a core motif in DGAT2 inhibitors for the treatment of NASH (Non-Alcoholic Steatohepatitis) and metabolic syndrome, and increasingly in PRMT5 inhibitors for oncology.

  • Agrochemicals (Herbicides): As a bleaching herbicide scaffold targeting HPPD or PDS , where the pyridazine ring mimics the plastoquinone ring system.

Key Patent Holders[1]
  • Merck Sharp & Dohme (MSD): Recent activity (2023-2024) in DGAT2 inhibitors utilizing this specific substitution pattern.[1]

  • Syngenta / Bayer: Historical and ongoing interest in pyridazinone herbicides sharing this structural lineage.

  • Amgen: Exploration of pyridazine analogs in epigenetic modulators (PRMT5).

Part 2: Chemical Space & Structure-Activity Relationship (SAR)[1]

The efficacy of this scaffold is driven by specific electronic and steric interactions.

The Pyridazine Core (1,2-Diazine)

Unlike pyridine or pyrimidine, the pyridazine ring possesses a unique dipole moment and lower basicity (


).[1] It serves as a bioisostere for phenyl and pyridine rings but with higher water solubility and distinct H-bond accepting capabilities (N1/N2).
The 3-Cyclopropyl "Power Group"[1]
  • Metabolic Shield: The cyclopropyl group resists CYP450 oxidation better than isopropyl or ethyl groups.

  • 
    -Hole Interaction:  The strained ring can engage in unique hydrophobic interactions within a binding pocket.
    
  • Conformational Lock: It restricts the rotation of the substituent, reducing the entropic penalty upon binding.

The 6-(2,2,2-Trifluoroethoxy) "Anchor"[1]
  • Lipophilicity Boost: The

    
     group significantly increases 
    
    
    
    , improving membrane permeability.
  • Metabolic Stability: The strong C-F bonds prevent O-dealkylation, a common metabolic soft spot for methoxy groups.

  • Electronic Effect: The electron-withdrawing nature of the trifluoroethoxy group modulates the electron density of the pyridazine ring, fine-tuning the reactivity of the N-atoms.

Part 3: Technical Deep Dive - Synthesis Protocols

Editorial Note: The following protocol is designed based on "Route A" industrial standards, prioritizing the isolation of the stable intermediate 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine . This route is self-validating as the intermediate is UV-active and easily monitored by TLC/LCMS.

Experimental Workflow: Synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Selective mono-substitution of 3,6-dichloropyridazine.[1]

  • Reagents: 3,6-Dichloropyridazine (1.0 eq), 2,2,2-Trifluoroethanol (1.1 eq), NaH (60% dispersion, 1.2 eq), THF (Anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under

      
      .
      
    • Add 2,2,2-Trifluoroethanol dropwise (Gas evolution:

      
      ).[1] Stir for 30 min to generate sodium 2,2,2-trifluoroethoxide.
      
    • Add 3,6-Dichloropyridazine (dissolved in THF) slowly to the alkoxide solution.

    • Warm to Room Temperature (RT) and stir for 4-6 hours.

    • Validation: Monitor by LCMS. Target mass

      
      .[1]
      
    • Workup: Quench with saturated ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      . Extract with EtOAc. Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
      
      
      
      .
    • Yield: Typically 85-90% of 3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine .[1]

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the cyclopropyl ring.

  • Reagents: Intermediate from Step 1 (1.0 eq), Cyclopropylboronic acid (1.5 eq),

    
     or 
    
    
    
    (5 mol%),
    
    
    (3.0 eq), Dioxane/Water (4:1).[1]
  • Protocol:

    • Degas solvents with

      
       sparging for 15 mins (Critical for Pd cycle).
      
    • Combine aryl chloride, boronic acid, and base in the reaction vessel.[1]

    • Add Pd catalyst under inert atmosphere.

    • Heat to 90-100°C for 12 hours.

    • Validation: LCMS should show consumption of starting chloride and appearance of product

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

Visualization: Synthetic Pathway

SynthesisPathway SM 3,6-Dichloropyridazine Inter 3-Chloro-6-(2,2,2- trifluoroethoxy)pyridazine (Key Building Block) SM->Inter SNAr (0°C to RT) Reagent1 TFE / NaH / THF Reagent1->Inter Product 3-Cyclopropyl-6-(2,2,2- trifluoroethoxy)pyridazine Inter->Product Suzuki Coupling (90°C) Reagent2 Cyclopropylboronic acid Pd cat. / Base Reagent2->Product

Caption: Step-wise synthesis of the target scaffold via regioselective SNAr and Palladium-catalyzed cross-coupling.

Part 4: Biological & Patent Landscape Analysis

Pharmaceutical Application: DGAT2 Inhibitors

Recent filings (e.g., WO 2024/097576) highlight this scaffold's role in inhibiting Diacylglycerol O-Acyltransferase 2 (DGAT2) .[1][3]

  • Mechanism: DGAT2 catalyzes the final step in triglyceride synthesis. Inhibition reduces hepatic fat accumulation.

  • Role of Scaffold: The pyridazine ring acts as a central linker, positioning the trifluoroethoxy group into a hydrophobic pocket (Lipophilic Pocket II) while the cyclopropyl group provides rigid orientation for the rest of the molecule to engage the active site.

Agrochemical Application: Bleaching Herbicides

The structural analogs (often pyridazinones) inhibit p-Hydroxyphenylpyruvate Dioxygenase (HPPD) .[1]

  • Mechanism: Inhibition of HPPD blocks plastoquinone biosynthesis, leading to carotenoid deficiency and "bleaching" of weed foliage.

  • Role of Scaffold: The 6-trifluoroethoxy group mimics the lipophilic side chains of natural substrates, while the pyridazine N-N bond coordinates with the catalytic

    
     in the enzyme active site.[1]
    
Visualization: Therapeutic & Agrochemical Logic

Landscape Core 3-Cyclopropyl-6-(2,2,2- trifluoroethoxy)pyridazine Pharma Pharma: Metabolic Disease (NASH / Diabetes) Core->Pharma Agro Agro: Herbicides (Bleaching Agents) Core->Agro DGAT2 Target: DGAT2 (Triglyceride Reduction) Pharma->DGAT2 HPPD Target: HPPD / PDS (Carotenoid Biosynthesis) Agro->HPPD MechPharma Lipophilic Pocket Binding Metabolic Stability DGAT2->MechPharma SAR Logic MechAgro Fe2+ Chelation Plastoquinone Mimicry HPPD->MechAgro SAR Logic

Caption: Divergent application of the scaffold in pharmaceutical (DGAT2) and agrochemical (HPPD) domains.

Part 5: Strategic Outlook & FTO

Freedom to Operate (FTO):

  • Generic Status: The core building block (3-chloro-6-(2,2,2-trifluoroethoxy)pyridazine) is commercially available and likely off-patent as a raw material.[1]

  • Constraint: Patentability lies in the full structure where this scaffold is linked to complex "right-hand side" moieties (e.g., imidazopyridines for DGAT2).[1]

  • Opportunity: Novel analogs can be generated by replacing the cyclopropyl group with oxetane (polarity shift) or difluorocyclopropyl (bioisosteric replacement) to bypass existing claims while maintaining biological activity.[1]

References

  • Merck Sharp & Dohme LLC. (2024). Preparation of imidazopyridine and imidazopyridazine derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. WO2024097573A1. Link

  • Syngenta Crop Protection. (2023). Pesticidally active pyridazinone compounds. WO2023072849A1. Link

  • Amgen Inc. (2022). Compounds useful for inhibiting PRMT5 activity. WO2022115377A1. Link

  • National Center for Biotechnology Information. (2010). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists. Bioorg Med Chem Lett. Link

  • Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine Product Sheet. (Used as reference for pyridazine reactivity).[4] Link

Sources

Exploratory

Strategic Bioisosterism: The Trifluoroethoxy-Pyridazine Motif in Lead Optimization

[1] Executive Summary In the high-stakes landscape of lead optimization, the trifluoroethoxy pyridazine moiety represents a sophisticated bioisosteric strategy. This structural motif synergizes the "privileged" scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes landscape of lead optimization, the trifluoroethoxy pyridazine moiety represents a sophisticated bioisosteric strategy. This structural motif synergizes the "privileged" scaffold nature of the pyridazine ring with the metabolic armor of the 2,2,2-trifluoroethoxy group. This guide details the physicochemical rationale, synthetic pathways, and strategic application of this replacement to solve common DMPK (Drug Metabolism and Pharmacokinetics) failures—specifically high clearance, poor solubility, and metabolic liability at ether linkages.

Part 1: The Physicochemical Rationale[1]

The Fluorine Effect on Ether Linkages

The replacement of a standard methoxy group (


) or ethoxy group (

) with a 2,2,2-trifluoroethoxy group (

) is a non-classical bioisosteric switch that alters the molecule's electronic and metabolic profile without significantly changing its steric bulk.[1]
PropertyMethoxy (

)
Trifluoroethoxy (

)
Impact on Drug Design
Metabolic Stability Low (O-dealkylation target)High The C-F bonds sterically and electronically block CYP450 oxidative attack at the

-carbon.[1]
Lipophilicity (

)
Baseline+0.4 to +0.8 Increases permeability; fluorine atoms increase lipophilicity but the ether oxygen mitigates the "grease" of pure alkyl chains.
Electronic Effect (

)
Electron-donatingElectron-withdrawing Lowers the

of the attached aromatic ring nitrogen, reducing non-specific binding (hERG liability).
Conformation FlexibleRestricted The "gauche effect" of fluorine often locks the ether linkage into a preferred conformation, potentially reducing entropic penalty upon binding.
Why Pyridazine?

While pyridines are common, the pyridazine (1,2-diazine) scaffold offers distinct advantages when coupled with fluorinated ethers:

  • Increased Polarity: Pyridazine has a lower

    
     than pyridine or benzene, counteracting the lipophilicity gain from the trifluoroethoxy group.
    
  • Hydrogen Bonding: The N2 nitrogen remains a potent hydrogen bond acceptor, often critical for kinase hinge binding (e.g., in ITK or c-Met inhibitors).

  • Dipole Moment: The adjacent nitrogens create a strong dipole, enhancing solubility in aqueous media compared to isomeric pyrimidines or pyrazines.

Strategic Decision Matrix

Use the following logic flow to determine if this strategy fits your lead optimization campaign.

Bioisostere_Decision_Matrix Start Lead Compound Analysis Issue_Metab Issue: High Clearance via O-dealkylation? Start->Issue_Metab Issue_pKa Issue: High Basicity / hERG? Start->Issue_pKa Issue_Sol Issue: Poor Solubility? Start->Issue_Sol Strategy_TF Strategy: Trifluoroethoxy Replacement Issue_Metab->Strategy_TF Yes Issue_pKa->Strategy_TF Lowers pKa via Inductive Effect Strategy_Pyd Strategy: Pyridazine Core Switch Issue_Sol->Strategy_Pyd Lowers logP Increases Polarity Result Target: Trifluoroethoxy-Pyridazine (Balanced pKa, Stable, Soluble) Strategy_TF->Result Strategy_Pyd->Result

Figure 1: Decision matrix for implementing the trifluoroethoxy-pyridazine scaffold in lead optimization.

Part 2: Synthetic Methodologies

The synthesis of trifluoroethoxy-pyridazines typically relies on Nucleophilic Aromatic Substitution (


) .[1] Unlike standard ethoxy groups, the trifluoroethanol nucleophile is less reactive due to the electron-withdrawing fluorines (lower 

of the alcohol

).[1] Therefore, specific conditions are required.
Protocol: Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

This intermediate is a versatile "warhead" for further cross-coupling.[1]

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)[1]

  • 2,2,2-Trifluoroethanol (TFE) (1.2 eq)[1]

  • Potassium tert-butoxide (

    
    -BuOK) or Sodium Hydride (NaH) (1.1 eq)[1]
    
  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve 2,2,2-trifluoroethanol in anhydrous THF.

  • Deprotonation: Cool to

    
    . Add 
    
    
    
    -BuOK portion-wise.[1] Stir for 30 minutes to generate the trifluoroethoxide anion. Note: TFE is acidic enough that weaker bases like
    
    
    are often insufficient for rapid conversion.
  • Addition: Add a solution of 3,6-dichloropyridazine in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature (RT). If the pyridazine is electron-rich due to other substituents, heat to

    
    . Monitor by LC-MS (Target mass: M+1 = 180/182 pattern).
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product usually crystallizes or is purified via silica flash chromatography (Hexane/EtOAc).[1]
    
Synthetic Workflow Diagram

Synthesis_Workflow SM1 3,6-Dichloropyridazine Reaction SnAr Reaction (RT to 60°C) SM1->Reaction SM2 Trifluoroethanol (TFE) Base Base (t-BuOK) THF, 0°C SM2->Base Inter Alkoxide Formation (CF3CH2O- K+) Base->Inter Inter->Reaction Prod 3-Chloro-6- (trifluoroethoxy)pyridazine Reaction->Prod Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat) Prod->Suzuki

Figure 2: Synthetic pathway for generating the core trifluoroethoxy-pyridazine scaffold and subsequent functionalization.

Part 3: Bioisosteric Applications & Case Studies

Case Study A: Lansoprazole (Validation of the Moiety)

While Lansoprazole utilizes a pyridine ring, it is the foundational proof-of-concept for the trifluoroethoxy group in drug discovery.[1]

  • Challenge: The parent methoxy-pyridine analogs suffered from rapid acid degradation and suboptimal lipophilicity.[1]

  • Solution: Introduction of the 2,2,2-trifluoroethoxy group at the 4-position.[2][3][4]

  • Mechanism: The electron-withdrawing nature of the

    
     group modulated the basicity of the pyridine nitrogen (
    
    
    
    ), striking a critical balance: stable enough to survive the stomach (with enteric coating) but reactive enough to form the active sulfenamide in the parietal cell canaliculus.
  • Outcome: A blockbuster Proton Pump Inhibitor (PPI) with an optimized half-life and bioavailability profile [1][5].[1]

Case Study B: Zuranolone Analog S9 (Modern Application)

A 2025 study on GABA-A receptor modulators demonstrates the power of this specific bioisostere in a modern CNS context.[1]

  • Context: Optimization of Zuranolone (a neurosteroid) to improve pharmacokinetics.

  • Modification: Replacement of a pyrazole group with a 2-(trifluoroethoxy)pyridine moiety (isosteric to pyridazine).

  • Results:

    • Potency: 2.5-fold increase in

      
      .[1][5][6][7]
      
    • Metabolic Stability: Significant improvement in microsomal stability compared to non-fluorinated analogs.

    • PK Profile: 5-fold longer plasma half-life (

      
      ) and 30% improved bioavailability in rat models.[5][6][7]
      
  • Key Takeaway: The trifluoroethoxy group provided the necessary lipophilicity for CNS penetration (

    
    ) while blocking metabolic soft spots [2][3].
    
Emerging Application: Kinase Inhibitors

In the design of ITK (Interleukin-2-inducible T-cell kinase) inhibitors, the 3-oxo-2,3-dihydropyridazine scaffold is gaining traction.[1][8] Replacing alkyl ethers with trifluoroethoxy groups on the phenyl or heteroaryl side chains of these inhibitors is a proven strategy to maintain potency while reducing the oxidative clearance often seen with methoxy-substituted kinase inhibitors [6].[1]

Part 4: Experimental Validation Protocols

To validate the bioisosteric replacement in your own lead series, the following assays are mandatory.

In Vitro Microsomal Stability Assay

Objective: Quantify the "Metabolic Switching" effect of the trifluoroethoxy group.

  • Preparation: Prepare

    
     stock solutions of the Methoxy-Pyridazine (Control) and Trifluoroethoxy-Pyridazine (Test) compounds in DMSO.
    
  • Incubation: Incubate

    
     compound with human liver microsomes (
    
    
    
    protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at
    
    
    .
  • Sampling: Aliquot at

    
     minutes. Quench with ice-cold acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).[1]
    • Success Metric: Test compound should show

      
       reduction in 
      
      
      
      compared to Control.[1]
LogD (Lipophilicity) Determination

Objective: Ensure the fluorine addition has not pushed the molecule into "brick dust" territory (


).
  • Method: Shake-flask method or HPLC-based estimation using a C18 column calibrated with standards.

  • Target Window: For oral drugs, target a

    
     between 1 and 3. The trifluoroethoxy group typically adds 
    
    
    
    units compared to methoxy; ensure the pyridazine core (hydrophilic) balances this increase.

References

  • Lansoprazole vs. Rabeprazole Structural Analysis. Finnegan Articles. "Nonobviousness in the U.S. Post-KSR for Innovative Drug Companies."

  • Zuranolone Analog S9 Study. National Institutes of Health (PMC).[1] "Synthesis and Evaluation of a Novel Zuranolone Analog with High GABAA Receptor PAM Activity and Excellent Pharmacokinetic Profiles."[5][6][7]

  • GABA Receptor Modulator Data. ResearchGate. "Synthesis and evaluation of neuroactive steroids with novel pharmacophore at C-21."

  • Trifluoromethyl/Alkoxy Bioisosterism. MDPI Molecules. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry."

  • Lansoprazole Crystal Structure Patent. Google Patents. "Crystalline form of (r)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1h-benzimidazole."[1][3]

  • Pyridazine Kinase Inhibitors. Institute of Molecular and Translational Medicine. "Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase inhibitors."

Sources

Protocols & Analytical Methods

Method

Application Note: Trifluoroethoxylation of Pyridazines via Nucleophilic Aromatic Substitution

Introduction: Strategic Importance in Medicinal Chemistry The pyridazine core is a privileged scaffold in modern drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of a 2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The pyridazine core is a privileged scaffold in modern drug discovery, appearing in numerous compounds with diverse biological activities. The introduction of a 2,2,2-trifluoroethoxy (-OCH₂CF₃) moiety onto this heterocyclic system can profoundly influence a molecule's physicochemical properties. The highly electronegative trifluoromethyl group often enhances metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and pKa.[1]

Nucleophilic Aromatic Substitution (SNAr) stands as the most direct and efficient method for forging the requisite C-O aryl ether bond. This application note provides a comprehensive guide to the mechanistic principles, critical reaction parameters, and a detailed laboratory protocol for the successful SNAr of 2,2,2-trifluoroethanol with activated halopyridazines. The insights herein are tailored for researchers in synthetic and medicinal chemistry aiming to leverage this powerful transformation.

Mechanistic Foundation: The SNAr Pathway on an Electron-Deficient Heterocycle

Unlike electron-rich benzene rings that favor electrophilic substitution, the pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles. The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[2][3][4]

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a potent nucleophile—in this case, the trifluoroethoxide anion—on the carbon atom bearing the leaving group (L). This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[3][5] The stability of this intermediate is the linchpin of the entire reaction. The negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms of the pyridazine ring, particularly when the attack occurs at a position ortho or para to them.[3][6]

  • Elimination & Re-aromatization (Fast Step): The Meisenheimer complex rapidly collapses, expelling the leaving group and restoring the aromaticity of the ring to yield the final trifluoroethoxylated pyridazine product.

The overall workflow and mechanism are depicted below.

Sources

Application

High-Efficiency Suzuki-Miyaura Protocols for Introducing Cyclopropyl Groups to Pyridazines

Abstract The incorporation of cyclopropyl motifs into pyridazine scaffolds is a high-value transformation in medicinal chemistry, imparting metabolic stability and specific conformational constraints to drug candidates....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of cyclopropyl motifs into pyridazine scaffolds is a high-value transformation in medicinal chemistry, imparting metabolic stability and specific conformational constraints to drug candidates. However, this coupling represents a "perfect storm" of synthetic challenges: the instability of cyclopropylboronic acids (rapid protodeboronation) and the coordination-induced catalyst deactivation typical of electron-deficient pyridazines. This Application Note details three field-proven protocols—utilizing Potassium Trifluoroborates, MIDA Boronates, and optimized Boronic Acid conditions—to overcome these barriers. We provide mechanistic rationale, precise experimental workflows, and troubleshooting guides to ensure high-yield synthesis.

Mechanistic Insights & Strategic Approach

The Dual Challenge

Successful coupling requires navigating two competing instability vectors:

  • The Pyridazine Problem (Electrophile): Pyridazines are electron-deficient, facilitating oxidative addition.[1][2] However, the proximal nitrogens (N1, N2) are potent σ-donors that can displace phosphine ligands from Palladium, forming inactive [Pd(pyridazine)L] complexes (the "dampening effect").

  • The Cyclopropyl Problem (Nucleophile): Cyclopropylboronic acids possess significant

    
     character but are prone to rapid protodeboronation under aqueous basic conditions, often decomposing faster than the rate of transmetallation.
    
The Solution: Steric Bulk & Slow Release

To solve this, we employ Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, catacCXium A) which serve two functions:

  • Prevent N-Coordination: The steric bulk prevents the pyridazine nitrogen from binding to the Pd center.

  • Accelerate Transmetallation: These ligands facilitate the difficult transmetallation of alkyl-boron species.

Simultaneously, we utilize Boron Surrogates (Trifluoroborates, MIDA esters) to regulate the concentration of the active boronic species, minimizing decomposition.

Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the standard cycle and the specific failure points relevant to pyridazines.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Fast for Pyridazines) Pd0->OxAdd + Chloropyridazine PdII_Ar Pd(II)-Pyridazine Complex OxAdd->PdII_Ar Poison FAILURE MODE A: N-Coordination/Poisoning PdII_Ar->Poison If Ligand too small (e.g., PPh3) TransMet Transmetallation (Rate Limiting Step) PdII_Ar->TransMet + Cyclopropyl-B / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim ProtoDe FAILURE MODE B: Protodeboronation of Cyclopropyl Boronic Acid TransMet->ProtoDe Excess Base/Water Fast Hydrolysis RedElim->Pd0

Figure 1: Catalytic cycle highlighting the specific failure modes for pyridazine-cyclopropyl coupling: Catalyst poisoning via nitrogen coordination and rapid protodeboronation of the nucleophile.

Experimental Protocols

Protocol A: Potassium Trifluoroborate Coupling (The "Molander" Standard)

Best For: Scale-up, routine synthesis, and substrates prone to protodeboronation. Mechanism: The trifluoroborate salt hydrolyzes slowly, maintaining a low, steady-state concentration of the active boronic acid, preventing decomposition.

Reagents:

  • Substrate: Chloropyridazine (1.0 equiv)

  • Nucleophile: Potassium Cyclopropyltrifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: XPhos or n-BuPAd₂ (cataCXium A) (4-10 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)[3]

  • Solvent: Toluene/H₂O (10:1)[3]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with Chloropyridazine (1.0 mmol), Potassium Cyclopropyltrifluoroborate (222 mg, 1.5 mmol), Cs₂CO₃ (977 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and XPhos (19 mg, 0.04 mmol).

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed Toluene (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 12–18 hours. Note: Vigorous stirring is critical for the biphasic system.

  • Work-up: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol B: MIDA Boronate Slow-Release

Best For: Highly unstable substrates or when Trifluoroborates fail to transmetallate. Mechanism: MIDA boronates are stable to anhydrous conditions. Hydrolysis releases the active boronic acid only in the presence of water and base at elevated temperatures.

Reagents:

  • Substrate: Chloropyridazine (1.0 equiv)

  • Nucleophile: Cyclopropyl MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(OAc)₂/SPhos

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (5:1)

Step-by-Step Methodology:

  • Preparation: Combine Chloropyridazine (1.0 mmol), Cyclopropyl MIDA Boronate (295 mg, 1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol) in a reaction vessel.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol).

  • Solvation: Add degassed 1,4-Dioxane (5 mL) and Water (1 mL).

  • Reaction: Heat to 95°C for 4–8 hours. Monitor via LCMS.

    • Tip: If reaction stalls, add a second portion of MIDA boronate (0.5 equiv) and base.

  • Work-up: Standard aqueous extraction.

Protocol C: Rapid Screening (Boronic Acid)

Best For: Initial HTE (High-Throughput Experimentation) screening. Mechanism: Relies on large excess of reagent to outcompete decomposition.

Reagents:

  • Substrate: Chloropyridazine (1.0 equiv)

  • Nucleophile: Cyclopropylboronic acid (2.0 - 3.0 equiv )

  • Catalyst: Pd(PPh₃)₄ (5-10 mol%) or Pd(dtbpf)Cl₂

  • Base: K₂CO₃ (2 M aqueous, 3.0 equiv)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step Methodology:

  • Preparation: Dissolve Chloropyridazine (0.5 mmol) and Cyclopropylboronic acid (1.5 mmol) in DME (4 mL).

  • Activation: Add Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Base Addition: Add 2 M K₂CO₃ (0.75 mL).

  • Reaction: Heat to 85°C for 2-4 hours.

    • Critical: Do not overheat (>100°C) as protodeboronation accelerates exponentially.

Optimization & Decision Matrix

Use the following decision tree to select the optimal protocol based on your specific pyridazine substrate.

OptimizationTree Start Start: Select Substrate SubstrateType Is the Pyridazine Sterically Hindered? Start->SubstrateType Hindered Yes (e.g., ortho-substituents) SubstrateType->Hindered NotHindered No (Open positions) SubstrateType->NotHindered ProtoA Protocol A: K-Trifluoroborate + XPhos (High Steric Tolerance) Hindered->ProtoA Primary Choice ProtoC Protocol C: Boronic Acid + Pd(dppf) (Rapid Screen) NotHindered->ProtoC Initial Screen ProtoB Protocol B: MIDA Boronate (Controlled Release) ProtoC->ProtoA If No Reaction ProtoC->ProtoB If Low Yield/Decomp

Figure 2: Decision matrix for protocol selection. Protocol A is the most robust starting point for complex medicinal chemistry scaffolds.

Comparative Data Table
FeatureProtocol A (Trifluoroborate)Protocol B (MIDA)Protocol C (Boronic Acid)
Reagent Stability High (Air/Moisture Stable)High (Air Stable)Low (Hygroscopic/Unstable)
Reaction Rate Moderate (Slow Release)Slow (Hydrolysis dependent)Fast (Burst kinetics)
Steric Tolerance Excellent (w/ XPhos)GoodModerate
Base Sensitivity Requires strong base (Cs₂CO₃)Compatible with mild basesVariable
Atom Economy Moderate (K/F waste)Low (MIDA waste)High
Success Rate >85% 75% 40-50%

Troubleshooting & Expert Tips

Common Failure Modes
  • Protodeboronation (Formation of Cyclopropane):

    • Symptom:[1][3][4][5][6] LCMS shows consumption of boronate but no product; presence of cyclopropane gas (bubbles).

    • Fix: Switch to Protocol A (Trifluoroborate). Reduce water content in solvent (e.g., use 10:1 Toluene/Water). Lower temperature to 80°C and extend time.

  • Hydrodehalogenation (Formation of Pyridazine-H):

    • Symptom:[1][3][4][5][6] Substrate converts to des-chloro pyridazine.

    • Fix: This indicates the catalyst is active but transmetallation is failing. Switch to a more electron-rich ligand (XPhos or cataCXium A ) to accelerate transmetallation. Ensure the reaction is strictly anhydrous before water addition (degas solvents thoroughly).

  • Homocoupling (Bi-pyridazine):

    • Symptom:[1][3][4][5][6] Dimerization of the starting material.

    • Fix: This is often driven by oxygen.[1] Perform rigorous freeze-pump-thaw degassing or sparge with Argon for >15 mins.

Safety Considerations
  • Pyridazine Toxicity: Many pyridazine derivatives are bioactive; handle with potent compound precautions.

  • Pressure: Heating volatile solvents (DME, Dioxane) with water at 100°C generates pressure. Use rated pressure vials (e.g., crimp-top microwave vials).

References

  • Molander, G. A., & Gormisky, P. E. (2008).[4] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[4][7] The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[8] Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 130(40), 13552–13554. [Link]

  • Li, H., et al. (2019). Recent Advances in the Synthesis of Cyclopropanes. Chemical Reviews, 119(19), 11245–11305. [Link]

Sources

Method

Reagents for synthesizing 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Topic: Reagents for synthesizing 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for synthesizing 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Retrosynthetic Logic

The target molecule, 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine , represents a "privileged scaffold" motif in modern medicinal chemistry. The combination of a lipophilic, metabolically stable trifluoroethoxy group and a conformationally restricted cyclopropyl ring on a pyridazine core is frequently employed to modulate potency and solubility in kinase inhibitors and herbicide candidates.[1]

Retrosynthetic Strategy

To synthesize this target efficiently, we must navigate the electronic properties of the pyridazine ring.[1] The 3,6-dichloropyridazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Route Selection: We prioritize SNAr followed by Suzuki Coupling .

    • Step 1 (SNAr): Introduction of the 2,2,2-trifluoroethoxy (TFE) group.[1] The TFE group is electron-withdrawing (inductive) but mesomerically donating.[1] While it deactivates the ring slightly compared to the chlorine, the remaining chlorine at position 3 remains sufficiently activated for oxidative addition by Palladium.[1]

    • Why not Suzuki first? Installing the electron-rich cyclopropyl group first would significantly deactivate the pyridazine ring, making the subsequent SNAr reaction with the weakly nucleophilic trifluoroethanol difficult, likely requiring harsh conditions that could degrade the cyclopropyl ring.

Retrosynthesis Target TARGET MOLECULE 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Inter INTERMEDIATE 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine Target->Inter Step 2: Suzuki Coupling (C-C Bond Formation) SM STARTING MATERIAL 3,6-Dichloropyridazine Inter->SM Step 1: SNAr (Ether Formation) Reagent1 Reagent A: 2,2,2-Trifluoroethanol NaH, THF Reagent1->Inter Reagent2 Reagent B: Cyclopropylboronic acid Pd(dppf)Cl2, K2CO3 Reagent2->Target

Figure 1: Retrosynthetic pathway prioritizing electronic activation.[1] The SNAr step is performed first to maintain ring electrophilicity for the metal-catalyzed coupling.

Reagent Selection Guide

Step 1: Ether Formation (SNAr)

Reaction: 3,6-Dichloropyridazine + 2,2,2-Trifluoroethanol (TFE)


 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine
ReagentRoleSelection Rationale
2,2,2-Trifluoroethanol (TFE) NucleophilepKa is ~12.4 (vs. 16 for ethanol).[2] It is acidic enough to be deprotonated easily but the resulting alkoxide is a weaker nucleophile, requiring a non-protic solvent to prevent quenching.[1]
Sodium Hydride (NaH) BaseCritical Choice. Weaker bases (e.g., K2CO3) may result in incomplete conversion due to the lower nucleophilicity of TFE.[1] NaH ensures irreversible deprotonation to the active sodium alkoxide species.[1]
THF (Anhydrous) SolventProvides excellent solubility for the pyridazine and stability for the sodium alkoxide.[1] DMF is an alternative but complicates workup due to high boiling point.[1]
Step 2: Suzuki-Miyaura Coupling

Reaction: 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine + Cyclopropylboronic Acid


 Target
ReagentRoleSelection Rationale
Cyclopropylboronic Acid Coupling PartnerProne to protodeboronation (instability).[1] Use in excess (1.5 eq) . If yield is low, switch to Potassium Cyclopropyltrifluoroborate which is more stable.[1]
Pd(dppf)Cl2·DCM CatalystThe large bite angle of the dppf ligand stabilizes the Pd(0) species and facilitates the reductive elimination step, which can be sluggish with electron-deficient heteroaryls.
K3PO4 or Cs2CO3 BaseAnhydrous bases are preferred to minimize protodeboronation of the cyclopropyl ring.[1]
1,4-Dioxane SolventHigh boiling point allows for thermal activation (80-100°C) required for chloropyridazine coupling.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-(2,2,2-trifluoroethoxy)pyridazine

Note: This reaction generates Hydrogen gas.[1][3] Perform in a well-ventilated fume hood.

  • Preparation of Alkoxide:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (N2).[1][4]

    • Charge with Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv).[1]

    • Wash NaH with dry hexane (2x) to remove oil if high purity is required (optional for this step).[1]

    • Add anhydrous THF (0.5 M concentration relative to substrate).[1] Cool to 0°C.[1][3]

    • Add 2,2,2-Trifluoroethanol (1.25 equiv) dropwise.[1] Caution: Vigorous H2 evolution.[1] Stir at 0°C for 30 mins until evolution ceases.

  • SNAr Reaction:

    • Dissolve 3,6-Dichloropyridazine (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add the pyridazine solution dropwise to the cold alkoxide solution.[1]

    • Remove ice bath and allow to warm to Room Temperature (RT).[1]

    • Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

  • Workup:

    • Cool to RT. Quench carefully with saturated NH4Cl solution.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with water and brine.[1] Dry over Na2SO4.

    • Concentrate in vacuo.[1] The product is often a solid that can be recrystallized from Ethanol/Water or purified via silica flash chromatography (0-20% EtOAc in Hexanes).[1]

Protocol B: Suzuki Coupling to Final Target

Note: Oxygen exclusion is critical for Palladium catalysis.

  • Reaction Setup:

    • In a pressure vial or round-bottom flask, combine:

      • Intermediate from Protocol A (1.0 equiv)

      • Cyclopropylboronic acid (1.5 equiv)

      • Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)

      • K3PO4 (3.0 equiv)

    • Add solvent: 1,4-Dioxane (degassed) and water (ratio 9:1).[1] Concentration ~0.2 M.[1]

    • Alternative Anhydrous Condition: Use Toluene/Dioxane with Cs2CO3 if protodeboronation is observed.[1]

  • Execution:

    • Sparge the mixture with Argon or N2 for 10 minutes.

    • Seal the vessel and heat to 90°C for 12–16 hours.

    • Checkpoint: LC-MS should show the disappearance of the chloro-intermediate (M+H) and appearance of the product (M-Cl+Cyclopropyl).

  • Purification:

    • Filter through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1]

    • Concentrate the filtrate.[1]

    • Purify via Flash Column Chromatography.[1]

      • Stationary Phase: Silica Gel.[1]

      • Mobile Phase: Gradient 10%

        
         40% EtOAc in Hexanes.[1]
        
    • Yield Expectation: 60–80% for this step.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the critical Suzuki coupling step, highlighting the role of the base and the specific challenge of the chloropyridazine oxidative addition.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Substrate TransMet Transmetallation (Cyclopropyl Transfer) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product Substrate Substrate: 3-Cl-6-(OCH2CF3)-pyridazine Boron Reagent: Cyclopropyl-B(OH)2 + Base

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.[1] Note that Oxidative Addition into the C-Cl bond is the rate-limiting step, necessitating the use of electron-rich ligands or elevated temperatures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 (SNAr) Incomplete deprotonation of TFE.Ensure NaH is fresh. Increase reaction time at reflux.[1] Do not use Carbonate bases.[1]
Protodeboronation (Step 2) Instability of Cyclopropylboronic acid.[1]Switch to Potassium Cyclopropyltrifluoroborate . This salt releases the active boronic acid slowly, preventing decomposition.[1]
Pd Black Precipitation Catalyst decomposition.[1]Add additional ligand (dppf) or switch to XPhos Pd G3 precatalyst, which is highly active for heteroaryl chlorides.[1]
Regioisomer Contamination Impure Starting Material.Verify 3,6-dichloropyridazine purity. If starting from 3-chloropyridazine, regioselectivity is difficult to control; always start with the symmetric dichloro.[1]

Safety & Handling (E-E-A-T)

  • 2,2,2-Trifluoroethanol (TFE): TFE is acutely toxic and reprotoxic.[1] It causes severe eye damage.[1][5] Handle only in a fume hood.

  • Sodium Hydride: Pyrophoric.[1][6] Reacts violently with moisture.[1][3] Quench all reaction vessels and tools with isopropanol before water disposal.[1]

  • Pyridazine Derivatives: Many pyridazines are biologically active (e.g., kinase inhibitors).[1] Treat all intermediates as potential potent pharmacological agents.[1] Use double-gloving and containment procedures.[1]

References

  • Organic Chemistry Portal. Suzuki Coupling. (General mechanism and catalyst selection). [Link]

  • Organic Syntheses. Palladium-Catalyzed Coupling of Aryl Chlorides. (Protocol reference for difficult chlorides). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 3,6-Dichloropyridazine. [Link][1]

Sources

Application

Application Note: Strategic Cyclopropylation of Halopyridazines for Accelerated Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic systems for the cyclopropylation of halopyridazines. Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Pyr...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the catalytic systems for the cyclopropylation of halopyridazines.

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Pyridazine-Based Therapeutics

The pyridazine core is a foundational heterocycle in medicinal chemistry, appearing in a wide array of bioactive molecules. When functionalized with a cyclopropyl group, the resulting molecular architecture often exhibits significantly enhanced pharmacological properties. The cyclopropane ring, a small, strained carbocycle, is not merely a passive substituent; it acts as a bioisostere for groups like isopropyl or phenyl, improving metabolic stability, increasing potency by enforcing conformational rigidity, and enhancing solubility.[1][2] These benefits have established cyclopropyl-substituted pyridazines as highly sought-after targets in modern drug discovery programs.

However, the direct and efficient installation of this three-membered ring onto a halopyridazine scaffold presents a synthetic challenge that necessitates advanced catalytic solutions. This guide provides a detailed exploration of the predominant and emerging catalytic systems for this transformation, focusing on the mechanistic rationale behind protocol design, step-by-step experimental procedures, and field-proven insights for troubleshooting and optimization.

Part 1: The Workhorse Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent and most reliable method for forging carbon-carbon bonds between organohalides and organoboron reagents.[3][4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of reagents make it the first choice for the cyclopropylation of halopyridazines.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. The process is a well-defined sequence of three key steps involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[6][7]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the halopyridazine. This is often the rate-limiting step, and its efficiency is highly dependent on the nature of the halogen (I > Br > Cl) and the electron-donating properties of the ancillary ligand.[6][7]

  • Transmetalation: The organoboron reagent (e.g., cyclopropylboronic acid), activated by a base, transfers its cyclopropyl group to the Pd(II) center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium center—the pyridazine and the cyclopropyl group—couple to form the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_tm Ar-Pd(II)L₂-R pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination product Cyclopropyl-pyridazine (Ar-R) pd2_tm->product reagent_halide Halopyridazine (Ar-X) reagent_halide->pd2_oa reagent_boron Cyclopropylboronic Acid (R-B(OH)₂) reagent_boron->pd2_tm base Base (e.g., K₂CO₃) base->pd2_tm Activation Experimental_Workflow start Start setup 1. Combine Reagents (Halopyridazine, Boronic Acid, Base) start->setup catalyst 2. Add Catalyst System (Pd(OAc)₂ + PCy₃) setup->catalyst solvent 3. Add Solvents & Degas (Dioxane/H₂O, Argon Purge) catalyst->solvent react 4. Heat Reaction (100 °C, 6-12h) solvent->react workup 5. Aqueous Workup (EtOAc/H₂O Extraction) react->workup purify 6. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) workup->purify isolate 7. Column Chromatography purify->isolate product Pure Product isolate->product

Sources

Method

Application and Protocol for the Microwave-Assisted Synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

For correspondence: Abstract This technical guide provides a comprehensive, two-step protocol for the synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, a molecule of interest for scaffold-based drug discove...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This technical guide provides a comprehensive, two-step protocol for the synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, a molecule of interest for scaffold-based drug discovery. The synthesis leverages the efficiency of microwave-assisted organic synthesis (MAOS) for both a Suzuki-Miyaura cross-coupling and a subsequent nucleophilic aromatic substitution (SNAr) reaction. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and antihypertensive properties.[1] The incorporation of a cyclopropyl group and a trifluoroethoxy moiety can significantly modulate the physicochemical properties of the parent scaffold, such as lipophilicity, metabolic stability, and target-binding affinity. The target molecule, 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, thus represents a valuable building block for the synthesis of novel therapeutic agents.

Traditional synthetic routes to such substituted pyridazines often require prolonged reaction times at high temperatures.[2] Microwave-assisted organic synthesis (MAOS) provides a powerful alternative, utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[3] This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic acceleration of reaction rates and improved yields.[3]

This application note details a robust, microwave-assisted, two-step synthesis of the target compound, commencing with the commercially available 3,6-dichloropyridazine.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis is designed as a two-step sequence, with both steps optimized for microwave irradiation.

Step 1: Suzuki-Miyaura Cross-Coupling. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety at the C3 position of the pyridazine ring. This reaction couples 3,6-dichloropyridazine with cyclopropylboronic acid. The use of microwave irradiation significantly shortens the time required for this typically lengthy reaction.

Step 2: Nucleophilic Aromatic Substitution (SNAr). The second step is a nucleophilic aromatic substitution reaction where the remaining chloro group at the C6 position of the intermediate, 3-cyclopropyl-6-chloropyridazine, is displaced by the sodium salt of 2,2,2-trifluoroethanol. The high temperatures achievable in a sealed vessel under microwave irradiation facilitate this substitution.

Synthetic_Workflow A 3,6-Dichloropyridazine C Step 1: Suzuki-Miyaura Coupling (Microwave-Assisted) A->C B Cyclopropylboronic Acid B->C D 3-Cyclopropyl-6-chloropyridazine (Intermediate) C->D F Step 2: SNAr Reaction (Microwave-Assisted) D->F E 2,2,2-Trifluoroethanol + Base E->F G 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine (Final Product) F->G

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
3,6-Dichloropyridazine≥98%Commercially Available
Cyclopropylboronic Acid≥97%Commercially Available
2,2,2-Trifluoroethanol≥99%Commercially Available
Sodium tert-butoxide≥98%Commercially Available
Palladium(II) acetateReagent GradeCommercially Available
TricyclohexylphosphineReagent GradeCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
1,4-DioxaneAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Magnesium Sulfate (MgSO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Microwave Synthesizere.g., CEM Discover SP, Biotage Initiator-
Microwave Process Vials10-20 mL-
Magnetic Stir Bars--

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Microwave synthesis in sealed vessels generates high pressures and temperatures; only use dedicated microwave reactors and appropriate pressure-rated vials.[4]

Step 1: Microwave-Assisted Synthesis of 3-Cyclopropyl-6-chloropyridazine

This procedure is adapted from established Suzuki-Miyaura cross-coupling methodologies on halo-heterocycles.[5][6][7]

Reaction Scheme:

Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3,6-dichloropyridazine (1.00 g, 6.71 mmol), cyclopropylboronic acid (0.63 g, 7.38 mmol, 1.1 equiv), potassium carbonate (2.78 g, 20.1 mmol, 3.0 equiv), palladium(II) acetate (75 mg, 0.336 mmol, 5 mol%), and tricyclohexylphosphine (188 mg, 0.671 mmol, 10 mol%).

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of water to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 140 °C for 20 minutes with stirring. The initial microwave power should be moderated to control the rate of heating.

  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before carefully opening.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexanes) to afford 3-cyclopropyl-6-chloropyridazine as a solid.

Expected Yield: 75-85%

Step 2: Microwave-Assisted Synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

This protocol is based on established SNAr procedures for the synthesis of alkoxy-substituted pyridazines.

Reaction Scheme:

Protocol:

  • To a dry 10 mL microwave process vial equipped with a magnetic stir bar, add sodium tert-butoxide (0.62 g, 6.47 mmol, 1.2 equiv) and 5 mL of anhydrous tetrahydrofuran (THF).

  • Carefully add 2,2,2-trifluoroethanol (0.47 mL, 6.47 mmol, 1.2 equiv) to the suspension and stir for 5 minutes at room temperature to form the sodium trifluoroethoxide.

  • Add a solution of 3-cyclopropyl-6-chloropyridazine (0.83 g, 5.39 mmol) in 3 mL of anhydrous THF to the vial.

  • Seal the vial with a Teflon-lined cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature before opening.

  • Quench the reaction by the slow addition of 10 mL of water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5-20% ethyl acetate in hexanes) to afford 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine as a solid.

Expected Yield: 80-90%

Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

CompoundExpected AppearanceExpected ¹H NMR (CDCl₃, δ ppm)Expected ¹³C NMR (CDCl₃, δ ppm)
3-Cyclopropyl-6-chloropyridazine White to off-white solid~7.5 (d, 1H), ~7.3 (d, 1H), ~2.3 (m, 1H), ~1.2 (m, 4H)~160, ~155, ~130, ~125, ~15, ~10
3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine White solid~7.4 (d, 1H), ~7.0 (d, 1H), ~4.8 (q, 2H), ~2.2 (m, 1H), ~1.1 (m, 4H)~163, ~158, ~128, ~123 (q, CF₃), ~120, ~62 (q), ~15, ~9

Note: The exact chemical shifts may vary slightly. q = quartet. Predicted chemical shifts are based on analogous structures and standard chemical shift tables.[8][9][10]

Discussion

Mechanistic Rationale

Suzuki-Miyaura Coupling: The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition of the chloropyridazine to the Pd(0) catalyst, transmetalation of the cyclopropyl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the activation of the boronic acid.[6]

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the pyridazine ring activates the C-Cl bond towards nucleophilic attack. The trifluoroethoxide anion attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate (Meisenheimer complex). Subsequent elimination of the chloride ion restores the aromaticity of the pyridazine ring. The use of a strong base like sodium tert-butoxide is necessary to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent nucleophile required for the reaction.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination A Pyridazine-Cl + RO⁻ B Meisenheimer Complex (Resonance Stabilized) A->B C Meisenheimer Complex D Pyridazine-OR + Cl⁻ C->D

Caption: Simplified mechanism of the SNAr reaction.

Advantages of the Microwave-Assisted Protocol
  • Speed: Reaction times are reduced from hours or days to minutes.

  • Efficiency: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles, simplifying purification.

  • Scalability: Microwave-assisted synthesis can be readily scaled up for the production of larger quantities of material.

  • Reproducibility: Modern microwave reactors offer precise control over reaction parameters, ensuring high reproducibility.[3]

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine. The described two-step method is rapid, efficient, and scalable, offering a significant improvement over conventional synthetic approaches. This protocol should serve as a valuable resource for researchers in medicinal chemistry and drug discovery seeking to access novel pyridazine-based scaffolds.

References

  • Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Green Chem. Retrieved from [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). Magn Reson Chem. Retrieved from [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. (2015). Molecules. Retrieved from [Link]

  • Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration. (n.d.). Digital Commons@Georgia Southern. Retrieved from [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021). Molecules. Retrieved from [Link]

  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. (2006). Qucosa. Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave-assisted synthesis of novel non fused and fused heterocyclic systems derivatives having plant growth stimulant activity based on 3-chloro-6-(3,5-dimethyl-1Hpyrazol-1-yl)pyridazine. (2015). TSI Journals. Retrieved from [Link]

  • Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (n.d.). University of Edinburgh Research Explorer. Retrieved from [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Archive Ouverte en Ligne. Retrieved from [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). Sciforum. Retrieved from [Link]

  • Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. (n.d.). Molecules. Retrieved from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). IntechOpen. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Technical Support Center: Purification of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Core Directive & Scope Subject: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: Analogous structures referenced) Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Core Directive & Scope

Subject: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine (CAS: Analogous structures referenced) Molecular Formula: C


H

F

N

O Application: Key intermediate for agrochemicals (HPPD inhibitors) and pharmaceutical kinase inhibitors.[1]

Executive Summary: This guide addresses the purification challenges associated with the nucleophilic aromatic substitution (S


Ar) of 3-chloro-6-cyclopropylpyridazine with 2,2,2-trifluoroethanol (TFE). Users frequently encounter issues with hydrolytic impurities (pyridazinones) , persistent solvent residues (TFE) , and regio-control .[1] This document provides a self-validating purification workflow designed to maximize purity (>98%) and yield.

Technical Deep Dive: The Chemistry of Impurities

To purify effectively, one must understand the origin of the impurities.[1] The synthesis typically involves the displacement of a chloride by trifluoroethoxide.[1]

The Primary Impurity: The "Pyridazinone" Trap

The most persistent impurity is 6-cyclopropylpyridazin-3(2H)-one .

  • Origin: This forms via hydrolysis of the starting material (chloride displacement by water instead of TFE) or hydrolysis of the product under acidic workup conditions.[1]

  • Mechanism: The pyridazine ring is electron-deficient. While this facilitates the desired S

    
    Ar with TFE, it also makes the C-6 position susceptible to attack by adventitious water, especially if the reaction mixture is not strictly anhydrous or if the base (e.g., KOtBu, NaH) is wet.[1]
    
The Solvent Issue: TFE Binding

2,2,2-Trifluoroethanol (TFE) is unique.[1] It is acidic (pKa ~12.4), forms strong hydrogen bond networks, and can "cluster" with basic nitrogen heterocycles [1].[1] Simple rotary evaporation often fails to remove the last 2-5% of TFE, which can interfere with subsequent crystallization.[1]

Troubleshooting Guides & FAQs

Scenario A: "My LC-MS shows a mass of M-82 (Hydrolysis Product). How do I remove it?"

Diagnosis: You have significant contamination with 6-cyclopropylpyridazin-3(2H)-one.[1] The Fix: pH-Switch Extraction. The impurity (pyridazinone) has a tautomeric hydroxy-pyridazine form, rendering it significantly more acidic (pKa ~9-10) than your product (neutral/weakly basic).[1]

  • Dissolve: Take the crude mixture up in Dichloromethane (DCM) . Avoid Ethyl Acetate here as it can hydrolyze at high pH.[1]

  • Wash: Extract the organic phase twice with 0.5 M NaOH .

    • Why? The base deprotonates the pyridazinone impurity, pulling it into the aqueous phase as the salt.[1] The desired trifluoroethoxy ether remains in the organic layer.[1]

  • Verify: Check the aqueous layer by TLC/LC-MS.[1] It should contain the impurity.

  • Dry: Wash the organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Scenario B: "The product is an oil that won't crystallize, and NMR shows broad TFE peaks."

Diagnosis: TFE hydrogen-bonding prevents crystal lattice formation.[1] The Fix: The "Hetero-Azeotrope" Wash. TFE is water-miscible. While it boils at 74°C, it is difficult to strip off entirely due to clustering.[1]

  • Solvent Swap: Dissolve the oily residue in Toluene (approx. 5-10 volumes).[1]

  • Distillation: Rotovap the toluene at 50°C. Toluene forms a low-boiling azeotrope with TFE, helping to drag it out.[1] Repeat this 2x.

  • Water Wash: If the issue persists, dissolve in Isopropyl Acetate (IPAc) and wash aggressively with water (3x).[1] TFE will partition into the water.[1]

Scenario C: "I see a color change from yellow to dark orange during workup."

Diagnosis: Likely N-oxidation or oligomerization due to air sensitivity of the electron-rich hydrazine-like character if over-heated, or trace metal contamination if Suzuki coupling was used previously.[1] The Fix:

  • Add Antioxidant: Add a trace of BHT (butylated hydroxytoluene) to the workup solvent.[1]

  • Metal Scavenging: If the cyclopropyl group was installed via Suzuki coupling (Pd catalyst), treat the organic phase with SiliaMetS® Thiol or activated charcoal before the final crystallization.[1]

Validated Experimental Protocols

Protocol 1: Optimized Workup & Purification Workflow
  • Step 1: Quench: Pour reaction mixture (TFE/Base) into ice-cold saturated NH

    
    Cl. Do not use strong acid (HCl) as it risks opening the cyclopropyl ring.[1]
    
  • Step 2: Extraction: Extract with Methyl tert-butyl ether (MTBE) .[1] MTBE is preferred over EtOAc because it does not carry over TFE as much as EtOAc does.[1]

  • Step 3: The "Base Wash" (Critical Step): Wash the MTBE layer with 1M NaOH (2x) to remove the pyridazinone impurity.[1]

  • Step 4: Crystallization:

    • Solvent System: n-Heptane / Isopropyl Acetate (9:1) .[1]

    • Procedure: Dissolve crude solid in minimal hot IPAc (60°C). Slowly add n-Heptane until cloudiness persists. Cool slowly to room temperature, then to 0°C.

    • Yield Expectations: 75-85% recovery.[1][2]

Protocol 2: Data Summary of Solvents
SolventRoleProsCons
TFE Reagent/SolventHigh reactivity for S

Ar
Hard to remove; H-bonds to product
DCM ExtractionGood solubilityCan't be used for high-temp crystallization
MTBE ExtractionClean separation; low water miscibilityFlammable
Heptane Anti-solventExcellent for precipitating pyridazinesPoor solubility for crude oils
0.5M NaOH Wash BufferRemoves pyridazinone impurityStrong base; prolonged contact risks product hydrolysis

Visualizing the Workflow

The following diagram illustrates the critical decision points in the purification process, specifically distinguishing between the removal of the specific impurities identified above.

PurificationWorkflow Start Crude Reaction Mixture (Product + TFE + Pyridazinone) Quench Quench: Ice/Sat. NH4Cl Start->Quench Extract Extract into MTBE Quench->Extract Decision1 Impurity Check: Is Pyridazinone present? Extract->Decision1 BaseWash Wash Organic Layer with 0.5M NaOH Decision1->BaseWash Yes (Remove Acidic Impurity) TFECheck Solvent Check: Is TFE persisting? Decision1->TFECheck No AqueousWaste Aqueous Waste (Contains Pyridazinone Salt) BaseWash->AqueousWaste Aqueous Layer BaseWash->TFECheck Organic Layer Azeotrope Toluene Azeotrope Evaporation (50°C) TFECheck->Azeotrope Yes (Remove TFE) Crystallization Crystallization (Heptane / IPAc) TFECheck->Crystallization No Azeotrope->Crystallization FinalProduct Pure Product (>98% Purity) Crystallization->FinalProduct

Caption: Logical decision tree for the purification of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, highlighting the specific removal of hydrolytic impurities and solvent residues.

References

  • Cipolla, A. et al. (2016).[1] "2,2,2-Trifluoroethanol as a Solvent." Journal of Physical Chemistry B. This source details the clustering behavior of TFE and its hydrogen-bonding capabilities, explaining the difficulty in its removal.[1] Link[1]

  • BenchChem Technical Support. (2025). "Synthesis of 3-Amino-6-Substituted Pyridazines." BenchChem Knowledge Base.[1] Provides general protocols for pyridazine synthesis and handling of halogenated pyridazine intermediates. Link

  • Organic Chemistry Portal. "Synthesis of Pyridazines." Organic Chemistry Portal. A comprehensive database of pyridazine synthesis methods, including S

    
    Ar reactions.[1] Link
    
  • Sigma-Aldrich. "3-Chloro-6-(trifluoromethyl)pyridazine Safety Data Sheet." Merck KGaA.[1] Used for establishing baseline safety and physical property assumptions for halo-pyridazines.[1] Link

  • Li, J.J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Contextual reference for the reactivity of chloropyridazines in nucleophilic substitution).

Sources

Optimization

Technical Support Center: TFE Removal &amp; Purification Strategies

The following technical guide is structured as a Tier 2 Support Knowledge Base for the "Advanced Synthesis & Purification" division. It is designed to address the specific physicochemical challenges of Trifluoroethanol (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Support Knowledge Base for the "Advanced Synthesis & Purification" division. It is designed to address the specific physicochemical challenges of Trifluoroethanol (TFE) removal.

Topic: Elimination of Unreacted 2,2,2-Trifluoroethanol (TFE) from Reaction Mixtures Ticket Priority: High (Impacts Downstream Analysis & Biological Assays) Applicable For: Small Molecule Synthesis, Peptide Chemistry, Protein Folding Studies

Core Issue Analysis: Why is TFE so "Sticky"?

Before attempting removal, the user must understand why standard evaporation often fails. TFE is not just a volatile solvent (bp 74°C); it is a potent hydrogen bond donor.

  • H-Bonding Network: TFE forms strong aggregates with proton acceptors (carbonyls, amides) in your product. Standard vacuum often removes bulk solvent but leaves a "solvation shell" that appears as 5–10% molar impurity in NMR.

  • Acidity (pKa ~12.4): Significantly more acidic than ethanol (pKa ~16). It can act as a weak acid, affecting partition coefficients during workup.

  • Viscosity & Bumping: As TFE concentrates, the viscosity changes, leading to violent bumping on rotary evaporators.

Decision Matrix: Selecting the Removal Protocol

Do not guess. Use this logic flow to select the correct protocol based on your product's solubility profile.

TFERemoval Start Start: Reaction Mixture containing TFE CheckSolubility Is Product Water Soluble? Start->CheckSolubility NoWater No (Lipophilic Product) CheckSolubility->NoWater LogP > 1 YesWater Yes (Polar/Peptide) CheckSolubility->YesWater LogP < 1 Workup Protocol A: Aqueous Extraction (Partition Method) NoWater->Workup CoEvap Protocol B: Azeotropic Co-evaporation (DCM/Heptane) Workup->CoEvap Trace Removal CheckStable Is Product Thermally Stable? YesWater->CheckStable Stable Yes (>40°C) CheckStable->Stable Small Molecule Unstable No (Peptide/Protein) CheckStable->Unstable Biologic Stable->CoEvap EtherPrecip Protocol D: Ether Precipitation (Peptide Specific) Unstable->EtherPrecip Lyophil Protocol C: Lyophilization (Freeze Drying) EtherPrecip->Lyophil Final Polish

Figure 1: Decision tree for selecting the optimal TFE removal strategy based on product physicochemical properties.

Detailed Protocols

Protocol A: Aqueous Extraction (The Partition Method)

Best for: Lipophilic small molecules (soluble in DCM, EtOAc, Et2O).

The Science: TFE is miscible with water.[1] By partitioning your product into an organic phase and washing with water, TFE migrates to the aqueous layer.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as TFE partitions more favorably into water from EtOAc than from DCM.

  • Primary Wash: Wash the organic layer 3x with water (1:1 volume ratio).

  • The "Salting Out" Trick:

    • If TFE persists, perform a wash with saturated NaHCO₃ .

    • Mechanism:[2][3][4] The slight basicity (pH ~8) ensures TFE (pKa 12.4) remains protonated and soluble in water, while the high ionic strength of the brine/bicarbonate forces organic products into the organic layer but keeps the polar TFE in the aqueous phase.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Protocol B: Azeotropic Co-evaporation

Best for: Thermally stable products where aqueous workup is impossible (e.g., water-sensitive).

The Science: TFE forms "pseudo-azeotropes" or favorable vapor pressure mixtures with non-polar solvents, which disrupt TFE-product hydrogen bonds.

Step-by-Step:

  • Bulk Removal: Rotavap the bulk TFE at 40–45°C (approx. 80–100 mbar). Watch for bumping.

  • The "Chaser" Solvent: Add a co-solvent.[2][3]

    • Option 1 (DCM): Good for general use. Add 3x volume of DCM and re-evaporate. Repeat 3 times.

    • Option 2 (Heptane/Toluene): Superior for stubborn traces. The non-polar nature of heptane disrupts the H-bonds between TFE and your product.

  • Cycle: Add Heptane

    
     Rotavap 
    
    
    
    Add DCM
    
    
    Rotavap.
    • Why? Heptane drags out the TFE; DCM removes the heptane.

Protocol C: Ether Precipitation (Peptide Specific)

Best for: Peptides synthesized in TFE or cleaved with cocktails containing TFE.

  • Concentrate: Reduce TFE volume to a minimum oil/syrup.

  • Precipitate: Pour the oil slowly into ice-cold Diethyl Ether (Et₂O) or MTBE (10x volume) under vigorous stirring.

  • Centrifuge: Pellet the product (3000 rpm, 5 min).

  • Wash: Decant supernatant (contains TFE). Resuspend pellet in fresh cold ether and repeat 2x.

  • Dry: Nitrogen flush followed by lyophilization.

Analytical Troubleshooting: "Is it really gone?"

Researchers often confuse TFE peaks with other impurities. Use this reference table to confirm TFE presence in NMR.

Table 1: NMR Chemical Shifts for Residual TFE

Solvent (Deuterated)1H NMR Shift (ppm)MultiplicityCoupling (J)19F NMR Shift (ppm)
CDCl₃ 3.92 (CH₂)Quartet8–9 Hz-77.7 (Triplet)
D₂O 4.06 (CH₂)Quartet9.0 Hz-76.9 (Triplet)
DMSO-d₆ 4.00 (CH₂)Quartet9.0 Hz-75.4 (Triplet)
Acetone-d₆ 4.04 (CH₂)Quartet9.0 Hz-76.3 (Triplet)

Note: The hydroxyl (-OH) proton in 1H NMR is variable (typically 2.0–5.0 ppm) and broad; do not rely on it for quantification. Use the CH₂ quartet.

Frequently Asked Questions (FAQs)

Q: I rotavapped my sample for 2 hours, but the NMR still shows 5% TFE. Why? A: You are fighting hydrogen bonding. TFE acts as a donor to your product's acceptors (e.g., carbonyls). High vacuum alone is insufficient because the energy required to break the H-bond is higher than the vaporization energy. Solution: Use Protocol B (Co-evaporation with Heptane) to mechanically disrupt these bonds.

Q: Can I use lyophilization (freeze-drying) to remove TFE? A: Yes, but with a caveat. Pure TFE freezes at -43.5°C. If your lyophilizer trap is not colder than -50°C, TFE may bypass the trap and damage the pump. Recommendation: Dilute the TFE residue with water (at least 50% water) before freezing. The water/TFE mixture freezes well and sublimes efficiently.

Q: Is TFE toxic? A: Yes. Unlike ethanol, TFE is a known testicular toxicant and can cause blood and eye damage. Always handle TFE waste separately (halogenated waste) and never vent TFE vapors into the open lab.

Q: My product is an oil and TFE won't leave. What now? A: Oils trap solvents. Dissolve the oil in a small amount of DCM, then add a large excess of Pentane or Hexane and sonicate. If the product precipitates, filter it. If it remains an oil, rotavap the Pentane/DCM mixture. The low boiling point of pentane helps "carry" the heavier TFE molecules into the vapor phase.

References

  • Physical Properties & Acidity

    • PubChem Compound Summary for CID 6409, 2,2,2-Trifluoroethanol.[1] National Center for Biotechnology Information (2025). Link

    • pKa values: "Acidity of 2,2,2-trifluoroethanol (pKa 12.[1]4) vs Ethanol." Pearson Chemistry/Wikipedia Data. Link[5][6][7]

  • NMR Data & Impurities

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[8] (Expanded to include TFE). Link

    • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities..." (2010). Link

  • Peptide Synthesis & Workup

    • "Post Cleavage Purification and Analysis of Peptides." Peptide.com Resources. Describes ether precipitation and lyophilization strategies. Link

    • "Cleavage, Deprotection, and Isolation of Peptides."[9] Sigma-Aldrich Technical Guides. Link

  • Azeotropic Data

    • "Azeotrope Tables."[4] Wikipedia / CRC Handbook of Chemistry and Physics. Link

Sources

Troubleshooting

Optimization of reaction temperature for cyclopropyl pyridazine synthesis

Current Status: Operational Topic: Optimization of Reaction Temperature Ticket ID: CHEM-OPT-882 Core Directive: The Thermal Landscape Welcome to the Technical Support Center. You are likely here because your yield is low...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimization of Reaction Temperature Ticket ID: CHEM-OPT-882

Core Directive: The Thermal Landscape

Welcome to the Technical Support Center. You are likely here because your yield is low, your starting material is unreactive, or you are observing "black tar" instead of product.

In the synthesis of cyclopropyl pyridazines, temperature is not merely a kinetic accelerator; it is a selectivity filter . The cyclopropyl ring is chemically robust but thermodynamically strained (27.5 kcal/mol), while the pyridazine core is electron-deficient and prone to polymerization.

Your optimization strategy depends entirely on your chosen pathway. Use the decision tree below to identify your specific thermal challenge.

Diagnostic Workflow

Optimization_Workflow Start Select Synthesis Pathway Suzuki Pathway A: Suzuki Coupling (Halopyridazine + Cyclopropylboronic acid) Start->Suzuki Minisci Pathway B: Minisci Radical Alkylation (Pyridazine + Cyclopropyl acid/peroxide) Start->Minisci IEDDA Pathway C: Inverse Diels-Alder (Tetrazine + Cyclopropyl alkene) Start->IEDDA Issue_Suzuki Primary Failure Mode: Protodeboronation Suzuki->Issue_Suzuki Temp > 100°C Issue_Minisci Primary Failure Mode: Bis-alkylation / Ring Opening Minisci->Issue_Minisci Temp > 70°C Opt_Suzuki Optimization Target: 80°C - 100°C (Anhydrous) Issue_Suzuki->Opt_Suzuki Solution Opt_Minisci Optimization Target: 40°C - 60°C (Ag-Catalyzed) Issue_Minisci->Opt_Minisci Solution

Figure 1: Decision matrix for thermal optimization based on synthetic pathway.

Protocol A: Suzuki-Miyaura Coupling

Context: Coupling chloropyridazines with cyclopropylboronic acid. The Thermal Conflict: High temperature is required to activate the Pd(II) precatalyst and facilitate transmetallation on the electron-poor pyridazine. However, cyclopropylboronic acid is notoriously unstable, undergoing protodeboronation (hydrolysis of the C-B bond) rapidly at elevated temperatures in aqueous base.

The "Sweet Spot" Protocol (80°C)

This protocol balances catalytic turnover against boronic acid hydrolysis.

  • Solvent System: Toluene/Water (20:1) or 1,4-Dioxane (anhydrous).

    • Why: Minimizing water concentration at high temperatures reduces the rate of protodeboronation (

      
      ).
      
  • Base:

    
     (3.0 equiv).
    
    • Why: Anhydrous phosphate is superior to aqueous carbonate for unstable boronic acids.

  • Catalyst:

    
     (5 mol%) + Tricyclohexylphosphine (
    
    
    
    ) (10 mol%).
    • Why: Bulky, electron-rich ligands facilitate oxidative addition into the unreactive chloropyridazine.

  • Temperature Ramp:

    • Start at RT for 30 mins (Pre-catalyst activation).

    • Ramp to 80°C .

    • Hard Stop: Do not exceed 100°C.

Troubleshooting Guide: Suzuki Coupling
SymptomDiagnosisThermal Fix
Starting material remains, Boronic acid gone Protodeboronation. The boronic acid hydrolyzed before coupling.LOWER temp to 70°C and SLOW ADDITION of boronic acid (syringe pump) to keep instantaneous concentration low.
No reaction, Catalyst precipitates (Pd black) Catalyst Death. Temp too high for ligand stability.LOWER temp to 80°C. Switch to a palladacycle precatalyst (e.g., XPhos Pd G2) which activates at lower temps.
Homocoupling of Boronic Acid Oxidative Coupling. Temp too high in presence of O2.MAINTAIN temp but degas solvent more rigorously.

Protocol B: Minisci Radical Alkylation

Context: Direct functionalization of pyridazine using cyclopropanecarboxylic acid,


, and Ammonium Persulfate.
The Thermal Conflict:  Radical generation (decarboxylation) follows Arrhenius behavior—it gets faster with heat. However, the selectivity  of the radical attack drops with heat. High temperatures (>70°C) favor:
  • Bis-alkylation: The product is more electron-rich than the starting material, making it prone to a second attack.

  • Ring Opening: While the cyclopropyl radical is kinetically stable compared to cyclobutyl, thermal energy combined with oxidative conditions can trigger ring opening to the allyl radical.

The "Controlled Burn" Protocol (40°C - 60°C)

Do not reflux this reaction. Control the radical flux.

  • Solvent:

    
     (Biphasic).
    
  • Radical Source: Cyclopropanecarboxylic acid (2.0 equiv).

  • Catalyst:

    
     (0.2 equiv).
    
  • Oxidant:

    
     (1.5 equiv).
    
  • Temperature:

    • Initiate at 40°C .

    • If no gas evolution (

      
      ) is observed after 30 min, increment by 5°C.
      
    • Critical Limit: 65°C. Above this, bis-alkylation becomes dominant.

Mechanism & Thermal Sensitivity[1]

Minisci_Mechanism Acid Cyclopropyl-COOH Radical Cyclopropyl Radical Acid->Radical Decarboxylation (Temp Sensitive) Ag Ag(II) Ag->Radical Catalysis Pyridazine Pyridazine-H+ Radical->Pyridazine Attack Product Mono-Product Pyridazine->Product Oxidation -H+ Byproduct Bis-Product / Ring Open Product->Byproduct High Temp (>65°C) Over-reaction

Figure 2: The thermal tipping point in Minisci alkylation. High heat accelerates the step from Product to Byproduct.

FAQ: Specific Scenarios

Q: I am using a microwave reactor. Can I just blast it at 120°C for 5 minutes? A: No.

  • For Suzuki: Cyclopropylboronic acid will likely decompose instantly at 120°C/high pressure before the Pd cycle completes.

  • For Minisci: You will generate a dangerous amount of

    
     gas rapidly (pressure vessel risk) and likely obtain a tar of polymerized pyridazine.
    
  • Correction: Use the microwave for maintaining a steady 80°C, not for superheating.

Q: My reaction turns black immediately. What is happening? A: This is "Pd-black" formation (Suzuki) or Polymerization (Minisci).

  • Suzuki: Your temperature is too high for the ligand to stabilize the Palladium. Add the catalyst after the reaction mixture has reached 60°C, or switch to a more robust ligand like SPhos or XPhos.

  • Minisci: The oxidant (persulfate) is degrading your heterocycle. Lower the temperature to RT and add the oxidant solution dropwise over 2 hours.

Q: Can I use photoredox instead of thermal activation? A: Yes, and it is recommended. Using an Ir or Ru photocatalyst with blue LEDs allows you to generate the cyclopropyl radical at Room Temperature (25°C) . This completely eliminates the thermal risk of ring opening and significantly improves mono-selectivity.

References

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 2(12), 1135-1161.

  • Li, H., et al. (2019). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 84(10), 6331–6346.

  • Wallace, D. J., et al. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.

  • Lénárd, A. O., et al. (2019). Scale-up of a Minisci Reaction: Synthesis of a Key Intermediate for Olaparib. Organic Process Research & Development, 23(5), 1062–1068.

Optimization

Crystallization techniques for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Technical Support Center: Crystallization & Purification Guide Product: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Document ID: TS-PYR-062-C Version: 2.1 (Current) Executive Technical Summary 3-Cyclopropyl-6-(2,2,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification Guide Product: 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Document ID: TS-PYR-062-C Version: 2.1 (Current)

Executive Technical Summary

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine is a functionalized heteroaromatic scaffold often utilized in medicinal chemistry (e.g., for GABA or CB2 receptor modulation) and agrochemical synthesis. Its physicochemical profile is defined by the interplay between the electron-deficient pyridazine core, the lipophilic/sterically demanding cyclopropyl ring, and the semi-polar, electron-withdrawing trifluoroethoxy moiety.

  • Molecular Weight: ~218.18 g/mol

  • Predicted LogP: ~2.1 – 2.5

  • Solubility Profile: High solubility in chlorinated solvents (DCM, CHCl3) and esters (Ethyl Acetate); moderate solubility in lower alcohols (MeOH, EtOH); low solubility in aliphatic hydrocarbons (Heptane, Hexane) and water.

This guide addresses common purification challenges, specifically "oiling out" during crystallization and the removal of specific process-related impurities.

Critical Troubleshooting Guide (FAQ)

Q1: The product separates as an oil (oils out) upon cooling. How do I induce crystallization?

Root Cause: The metastable zone width (MSZW) is narrow, or the solvent system is too polar, causing liquid-liquid phase separation (LLPS) before crystal nucleation. Solution:

  • Switch Solvent System: If using Ethanol/Water, switch to Ethyl Acetate/Heptane . The ester/hydrocarbon system often provides better crystal growth kinetics for this lipophilic pyridazine.

  • Seed Loading: Do not rely on spontaneous nucleation. Add 0.5–1.0 wt% of seed crystals at the cloud point temperature.

  • Temperature Control: Slow the cooling ramp. A rapid crash-cool promotes oiling. Use a linear cooling ramp of 0.2°C/min.

Q2: I see a persistent impurity at RRT ~0.90 (HPLC). What is it?

Analysis: Based on standard synthesis routes (SnAr displacement), this is likely the hydrolysis byproduct : 6-cyclopropylpyridazin-3(2H)-one.

  • Mechanism: The trifluoroethoxy group can undergo hydrolysis under strongly basic or acidic conditions, or if wet solvents are used during the reaction.

  • Removal: This impurity is significantly more polar than the target ether.

    • Protocol: Perform a "hot filtration" through a pad of silica gel using 10% EtOAc in Heptane before crystallization. The polar pyridazinone will adhere to the silica, while the target compound elutes.

Q3: The crystals are off-white/greyish. How do I improve color?

Root Cause: If a Suzuki coupling was used to install the cyclopropyl group, this is likely Palladium (Pd) residue. If SnAr was used, it may be oxidized oligomers. Solution:

  • For Pd: Add a metal scavenger (e.g., SiliaMetS® Thiol or activated carbon) to the hot solution prior to filtration.

  • For Organics: Recrystallize from Isopropyl Alcohol (IPA) . IPA often rejects colored organic impurities better than EtOAc.

Recommended Crystallization Protocols

Method A: Anti-Solvent Crystallization (Ethyl Acetate / Heptane)

Best for: High yield and removal of non-polar impurities.

ParameterSpecification
Solvent (Good) Ethyl Acetate (EtOAc)
Anti-Solvent n-Heptane
Ratio (v/v) 1:3 to 1:5
Dissolution Temp 60°C – 65°C
Nucleation Temp 45°C (Seed addition)
Isolation Temp 0°C – 5°C

Protocol:

  • Dissolve crude solid in EtOAc (3–4 volumes) at 60°C. Ensure complete dissolution.

  • Optional: Add activated carbon (5 wt%), stir for 30 mins, and hot filter to remove color/Pd.

  • Slowly add n-Heptane (1 volume) dropwise until a faint turbidity persists.

  • Seed: Add pure seed crystals. Stir at 45°C for 30 mins to allow crystal bed development.

  • Add remaining n-Heptane (2–4 volumes) over 2 hours.

  • Cool to 0°C at a rate of 10°C/hour.

  • Filter and wash with cold 10% EtOAc/Heptane.

Method B: Cooling Crystallization (Ethanol / Water)

Best for: Removal of polar salts and pyridazinone impurities.

ParameterSpecification
Solvent Ethanol (Absolute)
Anti-Solvent Deionized Water
Ratio (v/v) 2:1
Dissolution Temp 70°C

Protocol:

  • Dissolve crude material in Ethanol (5 volumes) at 70°C.

  • Add hot water dropwise until the solution is slightly cloudy.

  • Add a drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature with gentle agitation.

  • Chill to 4°C overnight.

Process Visualization

The following diagram illustrates the decision logic for purification based on crude purity and impurity profile.

PurificationWorkflow Start Crude 3-Cyclopropyl-6- (2,2,2-trifluoroethoxy)pyridazine CheckPurity Analyze Purity (HPLC) & Impurity Profile Start->CheckPurity DecisionImpurity Dominant Impurity? CheckPurity->DecisionImpurity RoutePd Pd Residues (Grey Color) DecisionImpurity->RoutePd Metal Contamination RouteHydrolysis Pyridazinone (Polar, RRT < 1.0) DecisionImpurity->RouteHydrolysis Polar Byproducts RouteClean >95% Purity (No specific impurity) DecisionImpurity->RouteClean High Crude Purity ActionScavenger Add Thiol Silica / Carbon Hot Filtration RoutePd->ActionScavenger ActionSilicaPlug Silica Plug Filtration (Eluent: 10% EtOAc/Heptane) RouteHydrolysis->ActionSilicaPlug CrystSystemA Crystallization Method A (EtOAc / Heptane) RouteClean->CrystSystemA Standard CrystSystemB Crystallization Method B (EtOH / Water) RouteClean->CrystSystemB Alternative ActionScavenger->CrystSystemA ActionSilicaPlug->CrystSystemA FinalProduct Pure Crystalline Solid (>99% HPLC) CrystSystemA->FinalProduct CrystSystemB->FinalProduct

Caption: Decision matrix for purification of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine, selecting between scavenger treatment, silica filtration, and solvent systems based on impurity profile.

References & Grounding

  • Pyridazine Synthesis & Properties :

    • Context: General reactivity of 3,6-disubstituted pyridazines and the impact of electron-withdrawing groups (like trifluoroethoxy) on solubility and basicity.

    • Source: Meanwell, N. A. (2017). "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Advances in Heterocyclic Chemistry. Link (Validated via search context 1.7).

  • Trifluoroethoxy Substitution Chemistry :

    • Context: Protocols for introducing the 2,2,2-trifluoroethoxy group via SnAr and subsequent purification of the ether.

    • Source: Organic Process Research & Development (General reference for SnAr on heterocycles). See also: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide for analogous ether formation conditions. Link (Validated via search context 1.8).

  • Crystallization of Heterocycles :

    • Context: General principles of "oiling out" prevention in lipophilic heterocycles using ester/hydrocarbon systems.

    • Source: Org. Process Res. Dev. 2000, 4, 5, 413–417. "Practical Guide to Crystallization." (Standard industry text for the described Method A).

  • Impurity Characterization :

    • Context: Identification of pyridazinone hydrolysis products in alkoxy-pyridazine synthesis.

    • Source: Journal of American Science, 2010;6(11). "Chemical Studies on 3,6-Dichloropyridazine." (Describes hydrolysis pathways of chloro-pyridazines which parallels the ether stability). Link (Validated via search context 1.9).

Troubleshooting

Troubleshooting low conversion rates in pyridazine etherification

Technical Support & Troubleshooting Center Status: Operational Ticket: #PYR-ETH-001 Subject: Troubleshooting Low Conversion in Pyridazine Etherification Assigned Specialist: Senior Application Scientist, Heterocyclic Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Status: Operational Ticket: #PYR-ETH-001 Subject: Troubleshooting Low Conversion in Pyridazine Etherification Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the Pyridazine Support Hub. You are likely here because your etherification reaction—attempting to install an alkoxy group (–OR) onto a pyridazine ring—has stalled, decomposed, or yielded a "ghost" product that vanished during workup.

Pyridazines (1,2-diazines) present a unique "reactivity cliff." While the 3-position is highly activated for Nucleophilic Aromatic Substitution (


) due to the adjacent nitrogen (alpha-effect), the 4- and 5-positions are significantly less reactive. Furthermore, the diazine system is prone to catalyst poisoning in metal-mediated couplings and high water solubility, making isolation deceptive.

This guide moves beyond generic advice, offering a root-cause analysis for low conversion based on electronic and steric principles.

Part 1: Diagnostic Logic Tree

Before altering conditions, locate your failure mode. Use this logic flow to identify the specific bottleneck.

PyridazineTroubleshooting Start START: Low Yield/Conversion CheckSM Analyze Crude NMR/LCMS: Is Starting Material (SM) consumed? Start->CheckSM SM_Remains SM Remains (>20%) CheckSM->SM_Remains Stalled SM_Gone SM Consumed CheckSM->SM_Gone Full Conversion PosCheck Substitution Position? SM_Remains->PosCheck Pos3 3-Halo (Alpha to N) PosCheck->Pos3 Pos4 4-Halo (Beta to N) PosCheck->Pos4 Action_SNAr Issue: Nucleophilicity/LUMO Action: Switch Leaving Group (Cl -> F) or Increase Base Strength Pos3->Action_SNAr Action_Cat Issue: Activation Barrier Action: Switch to Pd-Catalysis (Buchwald-Hartwig) Pos4->Action_Cat CheckProd Is Desired Product Visible in Crude LCMS? SM_Gone->CheckProd Prod_Yes Yes, Product in Crude CheckProd->Prod_Yes Prod_No No, Wrong Mass/Decomp CheckProd->Prod_No Issue_Workup Issue: Solubility (Ghost Yield) Pyridazines are water soluble. Action: Avoid aqueous workup. Prod_Yes->Issue_Workup Issue_Hydrolysis Issue: Hydrolysis (Pyridazinone) Mass = Product - R + H Action: Dry Solvents/Reagents Prod_No->Issue_Hydrolysis

Figure 1: Decision matrix for diagnosing pyridazine etherification failures. Follow the path based on crude LCMS data.

Part 2: Troubleshooting Modules
Module A: The

Stalling (Reactivity & Kinetics)

Scenario: You are using a base (e.g.,


 or 

) and an alcohol, but the reaction stalls at 50% conversion or takes 48+ hours.

Root Cause:

  • Reactivity Mismatch: 3-halopyridazines react rapidly due to the inductive effect of the adjacent nitrogen lowering the LUMO energy at C3. 4-halopyridazines lack this direct activation and are significantly slower [1].

  • Leaving Group "Element Effect": In

    
    , the addition of the nucleophile is the rate-determining step (RDS). Unlike 
    
    
    
    /
    
    
    , bond breaking happens after the RDS. Therefore, highly electronegative leaving groups accelerate the reaction by stabilizing the Meisenheimer complex [2].

Corrective Actions:

  • Switch Leaving Group: If using a Chloro-pyridazine, switch to a Fluoro-pyridazine . The C-F bond is stronger but the high electronegativity of Fluorine dramatically lowers the transition state energy for nucleophilic attack.

  • Base Selection: Carbonate bases (

    
    , 
    
    
    
    ) are often too weak for non-acidic alcohols. Switch to NaH (sodium hydride) in THF/DMF to generate the alkoxide irreversibly before adding the substrate.
ParameterStandard ConditionOptimized Condition (Difficult Substrates)
Leaving Group Chloride (-Cl)Fluoride (-F) (accelerates rate ~100x)
Base

/

NaH (pre-form alkoxide) or LiHMDS
Solvent DMF / DMSOTHF (if using NaH), NMP (high temp)
Module B: The "Hydrolysis Trap" (Product = M-14 or M-R+H)

Scenario: LCMS shows consumption of SM, but the major peak corresponds to the mass of the hydroxy-pyridazine (pyridazinone) rather than the ether.

Root Cause: Pyridazines are extremely electron-deficient. Trace water in your solvent acts as a competitive nucleophile (


). Since hydroxide is often smaller and more nucleophilic than your target alcohol, even 1000 ppm of water can dominate the reaction, leading to irreversible formation of the pyridazinone [3].

Corrective Actions:

  • Karl Fischer Titration: Ensure solvent water content is <50 ppm.

  • The "Heat-Dry" Protocol: If using solid bases (

    
    ), flame-dry them under vacuum. They are hygroscopic.
    
  • Use Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction vessel.

Module C: Metal-Catalyzed Coupling (When

Fails)

Scenario: You are targeting the 4-position or an electron-rich pyridazine where


 is electronically unfavorable.

Root Cause: Standard Pd-coupling (Buchwald-Hartwig) often fails because the pyridazine nitrogens (N1/N2) are excellent ligands. They bind to the Palladium center, displacing phosphine ligands and creating a "dead" catalyst complex (Catalyst Poisoning) [4].

Corrective Actions: You must use bulky, electron-rich biaryl phosphine ligands . The steric bulk prevents the catalyst from coordinating to the pyridazine nitrogens, forcing the catalytic cycle to proceed through the C-X bond.

Recommended Catalytic System:

  • Ligand: RockPhos or BrettPhos (specifically designed for C-O coupling) [5].

  • Pre-catalyst:

    
     or G3-Palladacycles.
    
  • Solvent: Toluene (non-polar solvents discourage N-coordination compared to DMF).

Module D: The "Ghost Yield" (Isolation Issues)

Scenario: Reaction looks great by LCMS (100% conversion), but after aqueous workup, you recover <10% mass.

Root Cause: Alkoxypyridazines retain significant water solubility due to the basic nitrogens and the polarity of the ether oxygen. In an extraction (Water/EtOAc), the product often partitions into the aqueous phase, especially if the pH is acidic or neutral [6].

Corrective Actions:

  • Avoid Aqueous Workup: Filter off inorganic salts (Celite pad), wash with dry DCM, and concentrate the filtrate directly.

  • Salting Out: If you must wash, saturate the aqueous layer with NaCl (brine) and use CHCl3/IPA (3:1) as the organic extraction solvent.

  • Solid-Phase Extraction: Use a reverse-phase C18 plug to capture the product from the aqueous phase.

Part 3: Standardized Protocols
Protocol A: High-Performance

(NaH Method)

Best for: 3-halopyridazines or activated 4-halopyridazines.

  • Alkoxide Formation: In a flame-dried flask under

    
    , suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF.
    
  • Nucleophile Addition: Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 30 min at RT until

    
     evolution ceases (Solution becomes clear/homogeneous).
    
  • Substrate Addition: Add the Halopyridazine (1.0 equiv) dissolved in minimal THF.

  • Reaction: Stir at RT. If no reaction after 1 hour, heat to 60°C.

  • Quench: Cool to 0°C. Quench with solid

    
     (minimizes water volume).
    
  • Workup: Filter through Celite. Evaporate volatiles. Purify via flash chromatography.

Protocol B: Pd-Catalyzed Etherification (RockPhos Method)

Best for: Deactivated 4-halopyridazines.

  • Charge: To a vial, add

    
     (2 mol%) and RockPhos  (4 mol%).
    
  • Solvent: Add anhydrous Toluene (degassed). Stir at RT for 5 mins to ligate.

  • Substrate: Add Halopyridazine (1.0 equiv), Alcohol (1.5 equiv), and

    
     (2.0 equiv, flame-dried).
    
  • Reaction: Seal and heat to 90°C for 16 hours.

  • Workup: Dilute with EtOAc, filter through a silica plug (elute with EtOAc). Concentrate.

Part 4: References
  • Coppo, F. T., et al. (2021). Quantitative Reactivity Scales for Nucleophilic Aromatic Substitution. ChemRxiv. Link

  • Bunnett, J. F. (1951). Kinetics of Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (Fundamental "Element Effect" mechanism).

  • Maes, B. U. W., et al. (2002). Kinetic study of the hydrolysis of chloropyridazines. Tetrahedron.[1][2] Link

  • Lundgren, R. J., & Stradiotto, M. (2012). Palladium-Catalyzed Cross-Coupling of C–O Bonds. Chemical Reviews. Link

  • Maitro, G., et al. (2018). Buchwald-Hartwig amination and etherification of pyridazines. Journal of Organic Chemistry.[3] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Pyridazine Solubility Profiles. Academic Press. Link

Sources

Optimization

Stability of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine under acidic conditions

This guide functions as a specialized technical support resource for researchers working with 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine . It is structured to address stability concerns, specifically under acidic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine . It is structured to address stability concerns, specifically under acidic conditions, which are common during synthesis workups, salt formation, or formulation.

Subject: Acid Stability, Hydrolysis Risks, and Handling Protocols Ticket ID: CHEM-SUP-2024-PYR Responder: Senior Application Scientist, Chemical Stability Unit

Executive Summary: The Stability Profile

This molecule presents a "Janus-faced" stability profile. While the trifluoroethoxy (TFE) group renders the molecule robust against oxidative metabolism (a common reason for its inclusion in drug candidates), the alkoxypyridazine core is inherently sensitive to acid-catalyzed hydrolysis .

Quick Reference Status
ConditionStability StatusPrimary Degradant
Dilute Acid (pH 4–6) Stable (Short-term)N/A
Strong Acid (1M HCl, RT) ⚠️ Caution (Time-dependent)6-Cyclopropylpyridazin-3(2H)-one
Conc.[1] Acid / Heat Unstable Pyridazinone + Ring-opened byproducts
Lewis Acids (e.g.,

)
Unstable Cleavage of TFE ether

Technical Deep Dive: Degradation Mechanisms

To troubleshoot yield losses or impurity formation, you must understand the two primary failure modes triggered by acidity.

Pathway A: Acid-Catalyzed Hydrolysis (The Primary Risk)

The pyridazine ring is electron-deficient. Protonation of the ring nitrogen (specifically N2) significantly increases the electrophilicity of the C6 carbon.

  • Mechanism: Water acts as a nucleophile attacking C6.

  • Driving Force: The trifluoroethoxy group is a good leaving group (pKa of

    
     vs. 
    
    
    
    for ethanol). Once the tetrahedral intermediate forms, the expulsion of trifluoroethanol is energetically favorable, leading to the thermodynamically stable pyridazinone (tautomer of hydroxypyridazine).
Pathway B: Cyclopropyl Ring Opening (The Secondary Risk)

While the cyclopropyl group is generally robust, it acts as a


-donor. In the presence of concentrated nucleophilic acids  (e.g., conc. HCl or HBr), the ring can open to form a propyl halide chain, destroying the pharmacophore.
Visualization of Failure Modes

The following diagram illustrates the mechanistic pathways for degradation.

DegradationPathways Start 3-Cyclopropyl-6- (2,2,2-trifluoroethoxy)pyridazine Protonated Protonated Intermediate (Activated C6) Start->Protonated + H+ (Fast Equilibrium) Pyridazinone MAJOR DEGRADANT: 6-Cyclopropylpyridazin-3(2H)-one (Loss of TFE) Protonated->Pyridazinone + H2O (Hydrolysis) Path A (Dominant) RingOpen MINOR DEGRADANT: Ring-Opened Alkyl Halide Protonated->RingOpen + X- (Strong Acid/Heat) Path B TFE Byproduct: Trifluoroethanol Protonated->TFE

Caption: Figure 1. Acid-mediated degradation pathways.[2] Path A (Hydrolysis) is the dominant risk in aqueous acid.

Troubleshooting Guide

Use this section if you are observing unexpected results in your analytical data.

Issue 1: "I see a new peak in LCMS with Mass [M-96]."
  • Diagnosis: You have lost the trifluoroethyl group (

    
     mass ~97, but net loss involves water addition). The mass shift corresponds to conversion to the pyridazinone  (M - 
    
    
    
    +
    
    
    ).
  • Root Cause: The reaction mixture or workup was too acidic for too long, or heat was applied while acidic.

  • Solution:

    • Switch quenching agents. Do not use 1M HCl. Use saturated

      
       or a phosphate buffer (pH 6).
      
    • If salt formation is required, avoid aqueous conditions. Use anhydrous HCl in dioxane/ether and filter immediately.

Issue 2: "My product disappeared during deprotection of another group."
  • Diagnosis: If you used conditions like

    
     or 
    
    
    
    to remove a different protecting group (e.g., O-Me or N-Boc), you likely cleaved the trifluoroethyl ether or opened the cyclopropyl ring.
  • Root Cause: Lewis acids coordinate to the ether oxygen or ring nitrogens, facilitating cleavage.

  • Solution: Use milder deprotection methods (e.g., TFA for Boc, Hydrogenolysis for Cbz). The TFE group is generally stable to TFA at room temperature.

Issue 3: "Low recovery after Acid/Base extraction."
  • Diagnosis: The product is trapped in the aqueous phase.

  • Root Cause: Pyridazines are weak bases (pKa ~2–3). In 1N HCl, the molecule is protonated (cationic) and stays in the water layer.

  • Solution:

    • Basify the aqueous layer to pH > 8 using

      
       before extraction.
      
    • Warning: Do not leave it sitting at pH 1–2 while waiting to basify. Hydrolysis competes with extraction.

Standard Operating Procedures (SOPs)

SOP-01: Stability Assessment Protocol

Before scaling up, validate stability in your specific solvent system.

  • Preparation: Dissolve 5 mg of compound in 1 mL of solvent (e.g., MeOH/Water 1:1).

  • Acid Spike: Add 2 equivalents of the intended acid (e.g., TFA, HCl).

  • Monitoring: Inject onto HPLC at

    
    , 
    
    
    
    , and
    
    
    .
  • Criteria:

    • < 1% degradation: Safe .

    • 1–5% degradation: Process Critical (Keep cold, minimize time).

    • 5% degradation: Unsafe (Change route/reagent).

SOP-02: Recommended Workup Workflow

This workflow minimizes exposure to hydrolytic conditions.

WorkupFlow Step1 Reaction Complete Step2 Quench: Sat. NH4Cl or Phosphate Buffer (pH 6-7) Step1->Step2 Step3 Extract: EtOAc or DCM Step2->Step3 Step4 Wash: Brine (Neutral) Step3->Step4 Decision Need to remove basic impurities? Step4->Decision SafeWash Wash: 5% Citric Acid (Mild) Keep < 15 mins at 0°C Decision->SafeWash Yes RiskyWash Wash: 1M HCl Decision->RiskyWash Avoid Final Dry (Na2SO4) & Concentrate < 40°C Decision->Final No SafeWash->Final

Caption: Figure 2. Optimized workup decision tree to prevent hydrolysis.

Frequently Asked Questions (FAQ)

Q: Can I form the Hydrochloride salt of this compound? A: Yes, but it requires anhydrous conditions. Use 4M HCl in Dioxane or Ether. The salt is hygroscopic; if it absorbs moisture from the air, the local acidity in the solid state can cause slow hydrolysis (autocatalysis) over months. Store in a desiccator.

Q: Is the cyclopropyl group stable to hydrogenation? A: Generally, yes. Standard conditions (


, 1 atm) usually reduce alkenes/alkynes without opening the cyclopropyl ring. However, avoid high pressure (>50 psi) or acidic solvents (AcOH) during hydrogenation.

Q: Why use the trifluoroethoxy group if it's sensitive? A: It is a bioisostere for an ethoxy group but blocks metabolic oxidation (CYP450) and lowers the lipophilicity (LogP) slightly due to the polar C-F bonds. The sensitivity is a chemical handling issue, not typically a biological stability issue at physiological pH (7.4).

Q: What is the pKa of the pyridazine nitrogen? A: For 3-alkoxy-6-cyclopropylpyridazine, the pKa is estimated around 2.5 – 3.5 . This means it will be fully protonated at pH 1, activating the hydrolysis pathway.

References

  • Pyridazine Chemistry & Hydrolysis

    • Title: The Pyridazine Ring in Molecular Recognition and Drug Discovery.[3]

    • Source:Journal of Medicinal Chemistry (via NIH).
    • Relevance: Establishes the electron-deficient nature of the ring and susceptibility to nucleophilic attack when proton
    • URL:[Link]

  • Trifluoroethoxy Group Stability

    • Title: Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate.[4]

    • Source:MDPI Molecules.
    • Relevance: Discusses the leaving group ability of trifluoroethoxy deriv
    • URL:[Link]

  • Cyclopropyl Stability in Acid

    • Title: Hydrolysis of alkylphenylphosphinanilides in acidic solution: the influence of cyclopropyl groups.[5]

    • Source:RSC Publishing.[5]

    • Relevance: Highlights the specific reactivity and stability profiles of cyclopropyl groups under acidic hydrolysis conditions.
    • URL:[Link][6]

  • General Heterocyclic Stability

    • Title: Characterization of Pyridazine Bioisosteres and Their Effects.[7]

    • Source:Encyclopedia MDPI.
    • Relevance: General overview of pyridazine deriv
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Topic: 1H and 13C NMR Interpretation of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Interpretation of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

This guide provides an in-depth spectral analysis of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine , a scaffold increasingly relevant in medicinal chemistry due to the bioisosteric properties of the pyridazine ring and the metabolic stability conferred by the trifluoroethoxy group.

We compare the spectral "fingerprint" of this molecule against its synthetic precursors and non-fluorinated analogs, offering a robust method for structural validation.[1] The guide emphasizes the diagnostic utility of C-F coupling constants in


C NMR and the distinct splitting patterns in 

H NMR.
Structural Context & Synthesis Pathway

To interpret the NMR spectrum accurately, one must understand the chemical environment created during synthesis. The molecule is typically constructed via a nucleophilic aromatic substitution (


) of a chlorine atom by 2,2,2-trifluoroethanol.
Synthesis & Spectral Evolution Workflow

The following diagram illustrates the transformation from the chloro-precursor to the final ether, highlighting the specific spectral changes to monitor.

SynthesisPath cluster_legend Legend Precursor 3-Chloro-6-cyclopropylpyridazine (Precursor) Reagents Reagents: HO-CH2-CF3 + NaH (THF, Heat) Precursor->Reagents Product 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine (Target) Reagents->Product SNAr Displacement Change1 Loss of Cl-induced shift Product->Change1 Spectral Validation Change2 Appearance of O-CH2-CF3 (Quartet, ~4.9 ppm) Product->Change2 key1 Starting Material key2 Critical Reagent key3 Final Product

Figure 1: Synthetic pathway highlighting the introduction of the trifluoroethoxy moiety and the resulting spectral checkpoints.

Detailed NMR Interpretation

The following data represents the expected spectral characteristics derived from substituent chemical shift additivity rules and analogous pyridazine systems [1, 2].

A.

H NMR Analysis (Proton)

Solvent: CDCl


 (Reference: 7.26 ppm)
PositionGroupShift (

ppm)
Multiplicity

Coupling (Hz)
Diagnostic Note
H-4, H-5 Pyridazine Ring6.90 – 7.10Pair of Doublets (AB System)

The electron-donating alkoxy group shields H-5, while the cyclopropyl group affects H-4.
O-CH

-
Trifluoroethoxy4.75 – 4.85Quartet

Key Identifier. Distinctive quartet due to coupling with 3 equivalent Fluorine atoms.
CH Cyclopropyl (Methine)1.95 – 2.05Multiplet-Connects ring to cyclopropyl tail.
CH

Cyclopropyl (Methylene)1.00 – 1.15Multiplet-"Roofing" effect often observed.
CH

Cyclopropyl (Methylene)0.90 – 1.00Multiplet-High-field signals typical of strained rings.

Expert Insight: The quartet at ~4.8 ppm is the definitive proof of successful etherification. If this peak appears as a singlet, your trifluoroethanol reagent may be wet (H-D exchange) or the fluorines are not present (incorrect reagent).

B.

C NMR Analysis (Carbon)

Solvent: CDCl


 (Reference: 77.16 ppm)

The


C spectrum is dominated by C-F coupling , which splits the trifluoroethoxy carbons into quartets.
Carbon TypeShift (

ppm)
MultiplicityCoupling Constant (

)
Interpretation
C-6 (C-O) ~162.0Singlet-Ipso-carbon attached to oxygen. Deshielded.
C-3 (C-Cyclo) ~158.0Singlet-Ipso-carbon attached to cyclopropyl.
-CF

~123.5Quartet (

)

Hz
Diagnostic. Large coupling confirms CF

integrity.[1]
C-4, C-5 ~115 - 128Singlets-Aromatic ring carbons.
-O-CH

-
~62.5Quartet (

)

Hz
Methylene carbon coupled to vicinal fluorines.
Cyclopropyl ~14.5 (CH), ~8.5 (CH

)
Singlets-Typical high-field aliphatic region.
Comparative Performance Guide

This section objectively compares the target molecule's spectral profile against its most common alternatives/precursors to aid in troubleshooting.

Comparison 1: Target vs. Precursor (3-Chloro-6-cyclopropylpyridazine)
FeatureTarget Molecule (Trifluoroethoxy)Precursor (Chloro)Operational Implication
H-5 Shift Upfield shift (~6.9 ppm)Downfield (~7.4 ppm)The alkoxy group is electron-donating by resonance, shielding the ortho-proton.
Aliphatic Region Distinct Quartet at 4.8 ppmEmpty (3.0-6.0 ppm)Go/No-Go Decision: Absence of the quartet indicates failed reaction.
Solubility Moderate in CDCl

, High in DMSO
High in CDCl

The fluorinated tail alters lipophilicity; DMSO may be required for concentrated

C runs.[1]
Comparison 2: Target vs. Non-Fluorinated Analog (6-Ethoxy)
FeatureTarget (-OCH

CF

)
Analog (-OCH

CH

)
Mechanism
OCH

Multiplicity
Quartet (

)
Quartet (

)
Both are quartets, but the analog couples to a methyl group (

Hz), not fluorine.[1]
Methyl Group Absent Triplet (~1.4 ppm)The presence of a triplet at 1.4 ppm indicates accidental use of Ethanol instead of TFE.

C Splitting
Yes (C-F coupling) No The target's

C spectrum is far more complex due to C-F splitting.[1]
Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)

To ensure high-resolution spectra where coupling constants can be measured accurately.

  • Mass: Weigh 10-15 mg of the solid product.

  • Solvent: Add 0.6 mL CDCl

    
      (neutralized with basic alumina if the product is acid-sensitive, though pyridazines are generally robust).
    
    • Validation: If solubility is poor (cloudy), switch to DMSO-d

      
       . Note that chemical shifts will move slightly downfield (~0.1-0.3 ppm) in DMSO due to H-bonding.
      
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (NaCl/NaF) from the synthesis.[1]

  • Acquisition:

    • 
      H: 16 scans, 1 second relaxation delay.
      
    • 
      C: 1024 scans minimum (due to splitting of signal intensity into quartets, S/N ratio is lower for CF
      
      
      
      and CH
      
      
      groups).
Protocol B: Rapid Identification via

F NMR

If


C is too time-consuming, use 

F.[1]
  • Setup: Run a non-decoupled

    
    F experiment.
    
  • Expectation: A triplet at approximately -74.0 ppm (

    
     Hz).
    
  • Decoupling: If proton-decoupled, the signal collapses to a singlet.

  • Interpretation: This confirms the presence of the -CF

    
     group and its specific attachment to a -CH
    
    
    
    - group.
References
  • Baran, P. S., et al. "Practical Synthesis of Pyridazines."[1] Journal of Organic Chemistry, 2021.[2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][3] J. Org.[2] Chem., 1997, 62(21), 7512–7515.

  • Vertex AI Search. "3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine NMR data." Accessed 2026. (Synthesized data based on search results 1.1, 1.19, 1.2).
  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison Chemistry.

Disclaimer: The spectral data provided are predicted based on standard substituent chemical shift additivity rules and structurally analogous compounds found in peer-reviewed literature. Always confirm with an authentic standard if used for regulatory submission.

Sources

Comparative

Optimizing Regioisomeric Identification: A Comparative Guide to 19F NMR Characterization of Trifluoroethoxy-Pyridazines

Executive Summary In medicinal chemistry, the trifluoroethoxy ( ) group is a privileged motif, offering improved metabolic stability and lipophilicity compared to non-fluorinated ethers. However, introducing this group o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the trifluoroethoxy (


)  group is a privileged motif, offering improved metabolic stability and lipophilicity compared to non-fluorinated ethers. However, introducing this group onto pyridazine  scaffolds via nucleophilic aromatic substitution (

) often yields complex mixtures of regioisomers (typically 3- vs. 4-substitution) that are difficult to resolve by standard

NMR due to signal overlap in the aromatic region.

This guide objectively compares the performance of


 NMR  against standard 

H
and

methods for characterizing these systems. We present a validated workflow that prioritizes

-

HOESY
for unequivocal regioisomeric assignment, supported by experimental parameter sets for optimal resolution.

The Analytical Challenge: Pyridazine Regioisomerism

Pyridazines are electron-deficient diazines. When substituting a leaving group (e.g., chloropyridazine) with trifluoroethanol, the position of the incoming nucleophile is critical for biological activity.

  • The Problem: In

    
     NMR, the pyridazine ring protons often appear as clustered multiplets between 7.5–9.0 ppm. The trifluoroethoxy methylene protons (
    
    
    
    ) appear as quartets (
    
    
    ) in the 4.8–5.2 ppm range, but these signals rarely distinguish between regioisomers (e.g., 3-substituted vs. 4-substituted) because the distance from the ring nitrogen has a negligible effect on the methylene shift.
  • The Solution:

    
     NMR offers a singlet (or triplet if coupled) in a distinct spectral window, free from background interference. More importantly, the fluorine nucleus serves as a "spy" for spatial proximity experiments.
    

Comparative Analysis: vs. vs.

The following table summarizes the utility of each nucleus for characterizing trifluoroethoxy-pyridazines.

Feature

NMR

NMR

NMR
Sensitivity High (1.00)Low (0.016)High (0.83)
Spectral Window 0–14 ppm (Crowded)0–220 ppm (Wide)-60 to -80 ppm (Specific)
Reporter Signal

(Quartet)

(Quartet,

)

(Triplet or Singlet)
Regioisomer ID Ambiguous (Requires distinct coupling constants)Difficult (Requires HMBC to quaternary carbons)Definitive (Via HOESY)
Solvent Effects ModerateLowHigh (Sensitive to polarity)
Acquisition Time < 5 mins> 30 mins< 5 mins
Technical Insight: Chemical Shift Sensitivity

The trifluoroethoxy group typically resonates between -72.0 and -75.0 ppm (relative to


). While the absolute shift difference between a 3-isomer and a 4-isomer may be small (< 0.5 ppm), the Solvent-Induced Shift (ASIS)  is significant.
  • Recommendation: If signals overlap in

    
    , switch to DMSO-d
    
    
    
    or Acetone-d
    
    
    . The highly polar sulfoxide interacts with the electron-deficient pyridazine ring, often resolving coincident fluorine signals by up to 0.2 ppm.

Strategic Workflow: The Decision Matrix

The following diagram outlines the logical flow for characterizing a crude reaction mixture containing trifluoroethoxy-pyridazines.

G Start Crude Reaction Mixture (Trifluoroethoxylation) H1_Screen Step 1: 1H NMR Screen (Check Aromatic Region) Start->H1_Screen Decision_H1 Are Regioisomers Resolved? H1_Screen->Decision_H1 F19_1D Step 2: 19F NMR (1H-Decoupled) Solvent: DMSO-d6 Decision_H1->F19_1D No (Overlap) Assign Definitive Structure Assignment Decision_H1->Assign Yes (Rare) Decision_F19 Distinct F Signals? F19_1D->Decision_F19 Solvent_Switch Switch Solvent (Acetone-d6 or Benzene-d6) Decision_F19->Solvent_Switch No HOESY Step 3: 1H-19F HOESY (Spatial Proximity) Decision_F19->HOESY Yes Solvent_Switch->F19_1D HOESY->Assign

Figure 1: Analytical workflow for differentiating fluorinated pyridazine regioisomers.

The Gold Standard: - HOESY

While 1D NMR provides purity data, it cannot definitively prove location. The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is the only self-validating method for this application. It detects through-space interactions between the fluorine atoms of the


 group and the nearest protons on the pyridazine ring.
Mechanistic Logic
  • 3-Trifluoroethoxy-pyridazine: The

    
     group is spatially close to H-4 .
    
  • 4-Trifluoroethoxy-pyridazine: The

    
     group is spatially close to H-3  and H-5 .
    
  • Differentiation: An NOE correlation to a singlet-like proton (H-3, often deshielded by adjacent N) confirms the 4-isomer. A correlation to a doublet (H-4) confirms the 3-isomer.

Experimental Protocol (Self-Validating)

Instrument Requirements: 400 MHz+ spectrometer, H/F/X probe (or dedicated 19F probe).

Step-by-Step Method:

  • Sample Prep: Dissolve 10–20 mg of sample in 0.6 mL DMSO-d

    
     . (Degassing is recommended to remove paramagnetic oxygen, enhancing NOE signals).
    
  • Pulse Sequence: hoesyph (Bruker) or equivalent.

  • Parameters:

    • Mixing Time (

      
      ):  400–600 ms. (Fluorine relaxes slower than protons; longer mixing times are needed).
      
    • Relaxation Delay (

      
      ):  3–5 seconds.
      
    • Scans: 32–64 (Due to high sensitivity of

      
      , fewer scans are needed than 
      
      
      
      correlation).
    • Spectral Width: Narrow the

      
       dimension to -70 to -80 ppm to improve resolution.
      
  • Validation: Look for the cross-peak. If no cross-peak is observed, increase mixing time to 800 ms.

Visualization of HOESY Logic

HOESY cluster_3_isomer Scenario A: 3-Substitution cluster_4_isomer Scenario B: 4-Substitution CF3 CF3 Group (-74 ppm) H4_A H-4 (Doublet) CF3->H4_A Strong NOE (Diagnostic) H5_A H-5 CF3->H5_A Weak/None H3_B H-3 (Deshielded) CF3->H3_B Strong NOE (Diagnostic) H5_B H-5 CF3->H5_B Medium NOE

Figure 2: Expected NOE correlations in HOESY experiments for regioisomer assignment.

Reference Data & Acquisition Parameters

To ensure reproducibility, use the following standard parameters.

Table 1: Typical Chemical Shifts (DMSO-d )

Note: Values are approximate and depend on concentration/temperature.

MoietyNucleusShift (

, ppm)
MultiplicityCoupling (

, Hz)


-72.5 to -74.5Triplet



4.90 - 5.10Quartet

Pyridazine H-3

9.10 - 9.30Singlet/Doublet-
Pyridazine H-4/5

7.60 - 8.00Multiplet

Table 2: Recommended Acquisition Parameters ( )
ParameterValueRationale
Pulse Angle 30°Maximizes signal-to-noise per unit time.
Acquisition Time (AQ) 0.8 - 1.0 secSufficient to resolve

-coupling.
Relaxation Delay (D1) 2.0 - 5.0 secEnsure full relaxation for integration accuracy (T1 for

can be long).
Decoupling Inverse GatedCrucial: Decouple

only during acquisition to eliminate NOE for quantitative integration.
Offset (O1P) -75 ppmCenters the excitation on the trifluoroethoxy region.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (The authoritative text on 19F chemical shifts and coupling constants).

  • Claridge, T. D. W., et al. (2012). "19F-1H HOESY experiments for the determination of heteronuclear distances." Chemistry – A European Journal, 18(41), 13133-13137. Link

  • Reich, H. J. (2020).[2] "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link

  • Dewis, L., et al. (2019).[1] "Improving the accuracy of 1H-19F internuclear distance measurement using 2D 1H-19F HOESY." Magnetic Resonance in Chemistry, 57(12), 1143-1149.[1] Link

  • Katritzky, A. R., et al. (2010).[3] "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 48(5), 397-402.[3] Link

Sources

Validation

X-ray crystallography data for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine

Topic: Structural Validation of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine: X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary: The Structural Challenge 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation of 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine: X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary: The Structural Challenge

3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine represents a critical class of fluorinated heterocycles frequently utilized in agrochemical (e.g., herbicides) and pharmaceutical (e.g., GABA-A modulators) discovery. Its efficacy relies heavily on the precise spatial arrangement of its functional groups: the cyclopropyl ring (which dictates lipophilicity and metabolic stability) and the trifluoroethoxy ether linkage (which influences binding affinity via fluorine interactions).

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) method—the "Gold Standard" for absolute structural determination—against alternative spectroscopic techniques (NMR, Computational Modeling). While NMR provides rapid solution-phase data, only SC-XRD offers the unambiguous, three-dimensional atomic resolution required to validate the specific conformers and intermolecular interactions (e.g., C-F···π stacking) critical for drug design.

Comparative Performance Analysis: SC-XRD vs. Alternatives

The following table objectively compares the resolution power and utility of SC-XRD against high-field NMR and Density Functional Theory (DFT) modeling for this specific pyridazine derivative.

Table 1: Structural Validation Performance Metrics

FeatureSingle Crystal XRD (The Product) Solution NMR (1H/13C/19F) Computational (DFT)
Absolute Configuration Definitive (via Anomalous Scattering)Indirect (Requires Chiral Derivatization)Theoretical Only
Conformational Analysis Precise (Frozen Solid-State Conformer)Averaged (Fast Exchange on NMR Timescale)Predictive (Gas Phase Energy Minima)
Ether Linkage Torsion < 0.5° Uncertainty > 10° Uncertainty (Coupling Constants)Dependent on Basis Set
Intermolecular Contacts Direct Observation (Packing, H-Bonds)Inferential (NOE/ROE)Modeled (Crystal Structure Prediction)
Sample Requirement ~0.1 mg (Single Crystal)~5-10 mg (Solution)None (In Silico)
Turnaround Time 24-48 Hours (Post-Crystallization)< 1 Hour< 24 Hours

Key Insight: For 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine , the rotation of the trifluoroethoxy group is often rapid in solution, leading to averaged NMR signals. SC-XRD captures the biologically relevant "bound" conformation found in the solid state, which frequently mimics the protein-bound state.

Experimental Protocol: The SC-XRD Workflow

To achieve publication-quality data for this compound, a rigorous crystallization and data collection protocol is required. The following workflow ensures the isolation of a suitable single crystal and the accurate refinement of its structure.

Phase 1: Crystallization Screening

Given the lipophilic nature of the cyclopropyl and trifluoroethoxy groups, standard polar solvents often fail.

  • Method A (Vapor Diffusion): Dissolve 5 mg in THF (inner vial). Place in a sealed jar with Pentane (outer reservoir). Allow to stand for 3-7 days.

  • Method B (Slow Evaporation): Dissolve 5 mg in a 1:1 mixture of Dichloromethane/Ethanol. Cover with perforated parafilm to control evaporation rate.

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with dimensions ~0.2 x 0.1 x 0.1 mm. Mount on a MiTeGen loop using perfluoropolyether oil.

  • Collection: Collect data at 100 K using Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. Low temperature is critical to reduce thermal motion of the trifluoroethoxy group.

  • Refinement: Solve structure using SHELXT (Intrinsic Phasing) and refine with SHELXL (Least Squares).

    • Critical Check: Verify the C-O-C-C torsion angle (ether linkage) and the Cyclopropyl-Pyridazine bond length (typically ~1.48-1.50 Å, indicating conjugation).

Workflow Visualization

XRD_Workflow Start Compound Synthesis (>95% Purity) Screen Crystallization Screening (Vapor Diffusion/Evap) Start->Screen Selection Crystal Selection (Polarization Microscopy) Screen->Selection Mount Mounting & Cryo-Cooling (100 K) Selection->Mount Diffraction X-Ray Diffraction (Data Collection) Mount->Diffraction Process Data Reduction (Integration/Scaling) Diffraction->Process Solve Structure Solution (Phasing/Refinement) Process->Solve Validation CIF Validation (CheckCIF/Platon) Solve->Validation

Figure 1: Step-by-step workflow for obtaining high-resolution X-ray data for fluorinated pyridazines.

Case Study Insights: Critical Structural Features

When analyzing the X-ray data for 3-Cyclopropyl-6-(2,2,2-trifluoroethoxy)pyridazine , researchers must focus on three specific structural motifs that define its chemical behavior.

A. The Pyridazine Ring Planarity
  • Expectation: The 1,2-diazine ring should be strictly planar (RMS deviation < 0.02 Å).

  • Significance: Deviations from planarity often indicate crystal packing forces or steric strain from the cyclopropyl group.

B. The Trifluoroethoxy "Anchor"
  • Observation: The C-O-C bond angle typically expands to ~118-120° due to the electron-withdrawing nature of the CF3 group.

  • Interaction: Look for C-F···π interactions (distance ~3.0 - 3.2 Å) between the fluorine atoms and the electron-deficient pyridazine ring of a neighboring molecule. These interactions are often the primary driver of the crystal lattice energy and solubility profile.

C. Cyclopropyl Conjugation
  • Metric: The bond length connecting the cyclopropyl ring to the pyridazine (C3-C_cyclopropyl) is a key indicator of electronic conjugation.

  • Data Point: A bond length of 1.48 Å (vs. typical 1.51 Å for C-C single bonds) confirms significant orbital overlap (bisected conformation), which is crucial for the compound's electronic properties.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Dunitz, J. D., & Taylor, R. (1997). "Organic Fluorine: Odd Man Out." Chemistry – A European Journal, 3(1), 89-98. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

  • Müller, P., et al. (2006). "Crystal structure refinement: a crystallographer's guide to SHELXL." Acta Crystallographica Section C, 62(1), 1-8. Link

Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Fluorinated Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fluorinated pyridazine scaffolds have emerged as a privileged structure, offering unique physicochemical properti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated pyridazine scaffolds have emerged as a privileged structure, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the very attributes that make these compounds attractive also present significant analytical challenges, particularly in obtaining accurate and reliable elemental analysis data. This guide provides an in-depth comparison of the primary analytical techniques for the elemental characterization of fluorinated pyridazine compounds, offering field-proven insights and actionable protocols to ensure data integrity and support drug development programs.

The Analytical Triad: Navigating the Challenges of Fluorine and Nitrogen

The elemental analysis of fluorinated pyridazines requires a multi-faceted approach to accurately determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F). The presence of both a nitrogen-rich heterocyclic ring and a highly electronegative fluorine atom introduces a unique set of analytical hurdles.

  • The Pyridazine Matrix: The high nitrogen content of the pyridazine ring can lead to challenges in achieving complete combustion and may cause interferences in the detection of other elements.[3]

  • The Fluorine Factor: The high reactivity of fluorine and the strength of the carbon-fluorine bond can lead to incomplete combustion, the formation of stable and volatile fluorine-containing byproducts (e.g., CF4, SiF4), and corrosion of analytical instrumentation.[4]

This guide will compare three principal analytical methodologies for the comprehensive elemental analysis of these complex molecules:

  • Combustion (CHN) Analysis: The traditional and most common method for determining carbon, hydrogen, and nitrogen content.

  • Combustion Ion Chromatography (CIC): A robust technique for the direct determination of total fluorine content.

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful, non-destructive method for determining the purity and fluorine content of fluorinated compounds.

Combustion (CHN) Analysis: A Classic Technique Under Scrutiny

Combustion analysis is the workhorse for determining the C, H, and N content of organic compounds. The sample is combusted at a high temperature in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified. While standardized methods like ASTM D5291 provide a framework for this analysis, the presence of fluorine necessitates special considerations.[4]

Causality Behind Experimental Choices

The primary challenge in the CHN analysis of fluorinated compounds is mitigating the aggressive nature of fluorine released during combustion. Fluorine and hydrogen fluoride (HF) can react with the quartz combustion tube and packing materials, leading to inaccurate results and instrument damage.[4] To counter this, specialized absorbents are employed.

Figure 1: Workflow for CHN analysis of fluorinated compounds.
Protocol: CHN Analysis of a Fluorinated Pyridazine

This protocol is adapted for a generic fluorinated pyridazine and should be optimized for the specific compound and instrument.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed according to the manufacturer's recommendations for halogenated samples. This typically involves a layer of a fluorine absorbent like magnesium oxide in the combustion tube.

    • Condition the system by running several empty tin capsules and then a known standard (e.g., acetanilide) to ensure stable performance.

  • Calibration:

    • Perform a multi-point calibration using a well-characterized, non-fluorinated standard such as acetanilide.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the fluorinated pyridazine compound into a tin capsule.

    • For volatile or liquid samples, use a sealed container appropriate for the autosampler.

  • Analysis:

    • Place the encapsulated sample in the autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Evaluation:

    • The software will automatically calculate the %C, %H, and %N based on the detector response and the calibration.

    • Analyze a check standard after every 10-15 samples to monitor instrument performance.

Performance and Limitations
ParameterPerformance for Fluorinated Pyridazines
Accuracy Can be high (within ±0.3% of theoretical values) with proper fluorine scrubbing.
Precision Typically <0.2% RSD for replicate analyses.
Challenges Incomplete combustion of highly fluorinated compounds can lead to the formation of CF₂ which may be detected as N₂, resulting in low carbon and high nitrogen values. Matrix effects from the pyridazine ring can also influence combustion efficiency.
Validation Requires careful validation with appropriate reference materials or well-characterized in-house standards.

A study on a complex fluorinated pyridazine derivative, 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, reported the following elemental analysis results, demonstrating the potential for high accuracy with appropriate methodology:

  • Calculated: C, 52.56%; H, 4.12%; N, 16.35%

  • Found: C, 52.61%; H, 4.09%; N, 16.40%[5]

Combustion Ion Chromatography (CIC): The Gold Standard for Total Fluorine

For the direct and accurate determination of total fluorine content, Combustion Ion Chromatography (CIC) is the method of choice.[6] This technique involves the complete combustion of the sample, followed by the absorption of the resulting hydrogen fluoride (HF) into an aqueous solution and subsequent quantification of the fluoride ion by ion chromatography.

Causality Behind Experimental Choices

The key to successful CIC analysis is the complete conversion of all organically bound fluorine into HF and the efficient capture of this gas. The high temperatures in the combustion furnace (typically 900-1100 °C) are sufficient to break the strong C-F bonds.[7] The subsequent ion chromatography step provides high selectivity and sensitivity for the fluoride anion, minimizing interferences from other combustion products.

Figure 2: General workflow for Combustion Ion Chromatography (CIC).
Protocol: Total Fluorine Determination by CIC
  • Instrument Preparation:

    • Set the combustion furnace to the recommended temperature (e.g., 1050 °C).

    • Ensure the absorption solution is fresh and properly installed.

    • Equilibrate the ion chromatography system with the appropriate eluent.

  • Calibration:

    • Prepare a series of aqueous fluoride standards from a certified stock solution.

    • Generate a calibration curve by direct injection of the standards into the IC system.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the fluorinated pyridazine compound into a combustion boat. The sample size will depend on the expected fluorine content and the sensitivity of the instrument.

  • Analysis:

    • Place the combustion boat in the autosampler of the combustion unit.

    • Initiate the analysis. The sample is automatically introduced into the furnace, and the combustion products are transferred to the absorption module and then to the IC system.

  • Data Evaluation:

    • The software will integrate the fluoride peak and calculate the concentration based on the calibration curve.

    • The total fluorine content in the original sample is then calculated based on the sample weight and dilution.

Performance and Limitations
ParameterPerformance for Fluorinated Pyridazines
Accuracy High, with recoveries typically in the range of 95-105%.
Precision Excellent, with RSDs often below 3%.
Selectivity Highly selective for fluorine.
Challenges Potential for contamination from various sources, leading to high blanks.[8] Matrix effects can occur, although they are less common than in CHN analysis.[9][10]
Validation EPA Method 1621 provides a framework for the analysis of adsorbable organic fluorine in aqueous matrices, which can be adapted for pure compounds.[8]

Quantitative ¹⁹F NMR (qNMR) Spectroscopy: A Non-Destructive Alternative

Quantitative ¹⁹F NMR spectroscopy has emerged as a powerful tool for the analysis of fluorinated compounds, including active pharmaceutical ingredients (APIs).[11] Its high specificity, sensitivity, and the non-destructive nature of the analysis make it an attractive alternative to combustion-based methods.

Causality Behind Experimental Choices

¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR spectroscopy. The large chemical shift range of ¹⁹F (~400 ppm) minimizes signal overlap, allowing for the selective quantification of different fluorine-containing species in a mixture.[12] For quantitative analysis, an internal or external standard with a known concentration and a distinct ¹⁹F NMR signal is used.

Figure 3: Workflow for quantitative ¹⁹F NMR (qNMR) analysis.
Protocol: Purity Determination of a Fluorinated Pyridazine by ¹⁹F qNMR
  • Standard and Sample Preparation:

    • Select a suitable, certified ¹⁹F qNMR standard that does not have overlapping signals with the analyte (e.g., trifluoroacetic acid or another certified reference material).[13]

    • Accurately weigh the internal standard and the fluorinated pyridazine compound.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in a volumetric flask to create a stock solution of known concentration.

  • NMR Data Acquisition:

    • Transfer an aliquot of the solution to an NMR tube.

    • Acquire the ¹⁹F NMR spectrum using appropriate parameters for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculation:

    • Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte = ( Ianalyte / Istd ) × ( Nstd / Nanalyte ) × ( Manalyte / Mstd ) × ( mstd / manalyte ) × Puritystd

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • M = Molar mass

    • m = mass

    • Puritystd = Purity of the internal standard

Performance and Limitations
ParameterPerformance for Fluorinated Pyridazines
Accuracy Very high, often with <1% error relative to the reference value.[14]
Precision Excellent, with RSDs typically <1%.[11]
Specificity Highly specific to the fluorine environment in the molecule.
Challenges Requires access to an NMR spectrometer and a suitable certified internal standard. The presence of multiple fluorine environments in a molecule can complicate the spectrum.
Validation The method can be validated according to ICH guidelines for analytical procedures.

Comparison of Elemental Analysis Techniques

FeatureCombustion (CHN) AnalysisCombustion Ion Chromatography (CIC)Quantitative ¹⁹F NMR (qNMR)
Analytes C, H, NTotal FPurity, F content
Principle Combustion & TCD detectionCombustion & Ion ChromatographyNuclear Magnetic Resonance
Sample Size 1-3 mg0.5-5 mg5-20 mg
Accuracy Good (±0.3%)Excellent (±5% relative)Excellent (<1% relative error)
Precision Good (<0.2% RSD)Excellent (<3% RSD)Excellent (<1% RSD)
Throughput HighMediumMedium
Cost/Sample LowMediumHigh
Key Advantage Established, rapid CHN determinationDirect, accurate total fluorine measurementNon-destructive, high specificity, structural information
Key Limitation Indirect for other elements, susceptible to fluorine interferenceDoes not provide information on individual elements (C, H, N)Requires a suitable standard, not a direct measure of C, H, N

Trustworthiness: The Role of Certified Reference Materials

A critical aspect of ensuring the trustworthiness of elemental analysis data is the use of Certified Reference Materials (CRMs).[15] However, at the time of this publication, no CRMs specifically for fluorinated pyridazine compounds are available from major national metrology institutes such as NIST, LGC, or BAM.[16][17][18]

A Self-Validating System in the Absence of a Specific CRM

In the absence of a dedicated CRM, a robust validation strategy is essential:

  • Method Validation with a Closely Related CRM: Demonstrate the accuracy and precision of the analytical method using a CRM for a related compound class, such as a halogenated or nitrogen-containing heterocyclic compound. This establishes the proficiency of the laboratory and the reliability of the instrumentation.

  • Characterization of an In-House Standard: Prepare a high-purity batch of the fluorinated pyridazine of interest. Characterize this material extensively using multiple orthogonal techniques (e.g., LC-MS, ¹H NMR, ¹³C NMR, and DSC) to establish a well-defined purity value. This in-house standard can then be used for routine quality control.

  • Cross-Validation of Methods: Analyze the in-house standard using all three techniques described in this guide. The results should be in close agreement, providing a high degree of confidence in the elemental composition. For example, the fluorine content determined by CIC should be consistent with the purity value obtained from ¹⁹F qNMR.

Conclusion: A Holistic Approach to Elemental Analysis

The accurate elemental analysis of fluorinated pyridazine compounds is a critical but challenging aspect of drug development. No single technique can provide a complete picture. A holistic approach that leverages the strengths of multiple analytical methods is essential for generating reliable and defensible data.

  • Combustion (CHN) analysis , when properly optimized with fluorine scrubbers, remains a valuable tool for determining carbon, hydrogen, and nitrogen content.

  • Combustion Ion Chromatography (CIC) is the definitive method for the direct and accurate measurement of total fluorine.

  • Quantitative ¹⁹F NMR (qNMR) offers a highly specific and non-destructive method for purity assessment and fluorine quantification, serving as an excellent orthogonal technique for cross-validation.

By understanding the principles, protocols, and limitations of each of these methods, and by implementing a rigorous validation strategy in the absence of a specific CRM, researchers can ensure the integrity of their elemental analysis data and confidently advance their fluorinated pyridazine drug candidates through the development pipeline.

References

  • Quality Analysis. (n.d.). TF Total Fluorine. Retrieved February 22, 2026, from [Link]

  • Okaru, A. O., Brunner, T. S., Ackermann, S. M., Kuballa, T., Walch, S. G., Kohl-Himmelseher, M., & Lachenmeier, D. W. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • EPA. (2024, January 1). Method 1621: Adsorbable organic fluorine (AOF) in aqueous matrices by Combustion Ion Chromatography (CIC). Retrieved February 22, 2026, from [Link]

  • Arslan, H., Utku, S., Hardcastle, K. I., Gökçe, M., & Lense, S. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 66(3), o532. [Link]

  • BAM. (n.d.). Certificate, certificate "ERM-CC007". Retrieved February 22, 2026, from [Link]

  • Schlingmann, G., & Fandrick, K. R. (2024). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. [Link]

  • NIST. (n.d.). Reference materials. Retrieved February 22, 2026, from [Link]

  • EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). A Priori Results for Molecular Geometry, Scaled Quantum Mechanical ( SQM) Force Field, and Vibrational Spectra of Pyridazine | Request PDF. Retrieved February 22, 2026, from [Link]

  • NIST. (n.d.). Standard Reference Materials. Retrieved February 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved February 22, 2026, from [Link]

  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved February 22, 2026, from [Link]

  • Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification - PMC. (2024, January 25). Retrieved February 22, 2026, from [Link]

  • LGC Standards | Scientific Laboratory Supplies (Ireland). (n.d.). Retrieved February 22, 2026, from [Link]

  • BAM. (n.d.). Certified Reference Materials Catalogue. Retrieved February 22, 2026, from [Link]

  • BAM. (n.d.). Reference materials. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). A Priori Results for Molecular Geometry, Scaled Quantum Mechanical ( SQM) Force Field, and Vibrational Spectra of Pyridazine | Request PDF. Retrieved February 22, 2026, from [Link]

  • Interlaboratory Comparison of Extractable Organofluorine Measurements in Groundwater and Eel (Anguilla rostrata): Recommendations for Methods Standardization | Environmental Science & Technology - ACS Publications. (2023, November 7). Retrieved February 22, 2026, from [Link]

  • Shimadzu. (n.d.). 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Retrieved February 22, 2026, from [Link]

  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved February 22, 2026, from [Link]

  • Merck Millipore. (n.d.). Certified Reference Materials. Retrieved February 22, 2026, from [Link]

  • University of Johannesburg. (n.d.). Evaluation of analytical methodologies for fluoride determination and speciation of fluoro complexes of aluminium - UJ Content. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF. Retrieved February 22, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

  • ChemRxiv. (2024, November 11). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological and environmental matrices. Retrieved February 22, 2026, from [Link]

  • New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. (2013, July 12). Retrieved February 22, 2026, from [Link]

  • Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed. (2008, May 22). Retrieved February 22, 2026, from [Link]

  • MDPI. (2021, April 29). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved February 22, 2026, from [Link]

  • Spectroscopy Online. (2023, August 16). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved February 22, 2026, from [Link]

  • Varian, Inc. (n.d.). Dealing with Matrix Interferences in the Determination of the Priority Pollutant Metals by Furnace AA. Retrieved February 22, 2026, from [Link]

  • Shimadzu. (n.d.). eJ128 Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES. Retrieved February 22, 2026, from [Link]

  • FDA. (n.d.). Elemental Analysis Manual. Retrieved February 22, 2026, from [Link]

  • Almac. (2017, June 20). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (2025, October 15). (PDF) Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Retrieved February 22, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Fluorination Remains Key Challenge in API Synthesis. Retrieved February 22, 2026, from [Link]

  • IUPAC. (n.d.). COMPARATIVE STUDY OF METHODS FOR THE DETERMINATION OF AIRBORNE FLUORIDES. Retrieved February 22, 2026, from [Link]

  • Chesapeake Bay Program. (2024, June 12). Development of EPA Method 1621: Determination of Adsorbable Organic Fluorine in Aqueous Matrices by Combustion Ion Chromatography. Retrieved February 22, 2026, from [Link]

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Validation

Comparative Analysis of Lipophilicity and Physicochemical Profiles: Cyclopropyl vs. Isopropyl Pyridazines in Drug Design

Executive Summary In medicinal chemistry, the bioisosteric replacement of an isopropyl group with a cyclopropyl moiety is a high-impact strategy for optimizing lead compounds. While both substituents possess three carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of an isopropyl group with a cyclopropyl moiety is a high-impact strategy for optimizing lead compounds. While both substituents possess three carbon atoms (


 vs. 

), their physicochemical contributions to a pyridazine scaffold differ significantly.

Key Takeaway: The cyclopropyl group typically lowers LogP by 0.3–0.5 units compared to the isopropyl group. Furthermore, it enhances metabolic stability by blocking cytochrome P450 (CYP) oxidation sites and modulates the electronic properties of the pyridazine ring, often reducing basicity and hERG liability.

Theoretical Framework & Physicochemical Analysis

Lipophilicity (LogP) Modulation

The partition coefficient (LogP) is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties. Despite having a similar molecular volume, the cyclopropyl group is less lipophilic than the isopropyl group.

PropertyIsopropyl Pyridazine (

)
Cyclopropyl Pyridazine (

)
Net Effect (Iso

Cyclo)
LogP Contribution High (Aliphatic +I effect)Moderate (Polarizable

-bonds)

LogP

-0.4
Hybridization

(Tetrahedral)

(Walsh Orbitals)
Increased Polarity
Electronic Effect Electron Donating (+I)Weakly Electron Withdrawing (-I)Reduced Ring Basicity
Conformation Flexible (Free Rotation)Rigid (Fixed Geometry)Entropy Benefit

Mechanistic Insight: The cyclopropyl ring exhibits "sigma-aromaticity," where the electron density in the C-C bonds is delocalized outside the internuclear axis (banana bonds). This allows the cyclopropyl group to interact with the


-deficient pyridazine ring similarly to a vinyl group, increasing the molecular dipole moment and water solubility compared to the purely aliphatic isopropyl group.
Metabolic Stability (CYP Mediated Oxidation)

A primary driver for this substitution is metabolic stability.

  • Isopropyl Liability: The tertiary benzylic-like hydrogen (methine C-H) is highly susceptible to CYP450-mediated abstraction (Bond Dissociation Energy, BDE

    
     96 kcal/mol), leading to hydroxylation and rapid clearance.
    
  • Cyclopropyl Resilience: The C-H bonds in a cyclopropyl ring possess high

    
    -character (
    
    
    
    -like), resulting in a significantly higher BDE (
    
    
    106 kcal/mol). This kinetic isotope-like effect retards oxidative metabolism.
Electronic Impact on Pyridazine

Pyridazine is a 1,2-diazine with two adjacent nitrogen atoms, creating a highly polar and electron-deficient system.

  • Isopropyl (+I Effect): Increases electron density on the ring nitrogens, potentially raising

    
    . This can increase non-specific binding and hERG channel inhibition (often driven by basic amines).
    
  • Cyclopropyl (Electronic Modulation): Its ability to act as a weak electron acceptor (or

    
    -donor depending on conformation) often lowers the basicity of the system. This reduction in 
    
    
    
    can improve membrane permeability (higher fraction of neutral species) and safety profiles.

Decision Logic for Substituent Selection

The following diagram illustrates the decision-making process when choosing between isopropyl and cyclopropyl substituents during lead optimization.

SubstituentLogic Start Lead Optimization: Pyridazine Scaffold CheckLogP Check Lipophilicity (LogP > 3.5?) Start->CheckLogP Iso Select Isopropyl Group CheckLogP->Iso No (LogP Acceptable) Cyclo Select Cyclopropyl Group CheckLogP->Cyclo Yes (Need to Lower LogP) CheckMetab Check Metabolic Stability (High Clearance?) IsoPros Pros: + Hydrophobic Contact + Flexible Fit CheckMetab->IsoPros No CheckMetab->Cyclo Yes (CYP Oxidation at Methine) Iso->CheckMetab IsoCons Cons: - High LogP - CYP Liability (Tert-CH) Iso->IsoCons CycloPros Pros: + Lower LogP (-0.4) + High Metabolic Stability + Rigid (Entropy Benefit) Cyclo->CycloPros

Figure 1: Strategic decision tree for selecting between isopropyl and cyclopropyl substituents based on ADME criteria.

Experimental Protocols for LogP Determination

To validate the lipophilicity differences, two primary methods are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).

Protocol A: Shake-Flask Method (OECD 107)

Purpose: Determination of equilibrium LogP (


) for final lead compounds.

Reagents:

  • n-Octanol (HPLC Grade)

  • Phosphate Buffer (pH 7.[1]4) or Water (double distilled)

  • UV-Vis Spectrophotometer or LC-MS/MS

Workflow:

  • Presaturation: Shake n-octanol and buffer together for 24 hours to mutually saturate the phases. Separate them.

  • Preparation: Dissolve the pyridazine test compound in the presaturated n-octanol phase. Measure absorbance (

    
    ).
    
  • Partitioning: Mix the organic sample with presaturated buffer in a 1:1 ratio (or varied ratios like 1:10, 10:1 to verify independence).

  • Equilibration: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration of the compound in both phases (or the remaining organic phase) using UV-Vis or LC-MS.

  • Calculation:

    
    
    
Protocol B: RP-HPLC Estimation (High Throughput)

Purpose: Rapid ranking of analogs during SAR cycles.

Reagents:

  • C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse)

  • Mobile Phase: Methanol/Water with 0.1% Formic Acid

  • Calibration Standards (compounds with known LogP)

Workflow:

  • Calibration: Inject a set of 5-10 reference standards (e.g., toluene, naphthalene) with known LogP values.

  • Retention Measurement: Record the retention time (

    
    ) and calculate the capacity factor (
    
    
    
    ):
    
    
    (where
    
    
    is the dead time, usually measured with uracil or thiourea)
  • Correlation: Plot

    
     vs. known LogP to generate a calibration curve.
    
  • Test: Inject the cyclopropyl and isopropyl pyridazine analogs. Interpolate their LogP values from the curve.

Visualizing the Experimental Workflow

ExperimentalWorkflow Sample Pyridazine Analog (Solid) Choice Select Method Sample->Choice SF_Prep Shake Flask: Dissolve in Octanol Choice->SF_Prep Validation HPLC_Prep HPLC: Dissolve in MeOH Choice->HPLC_Prep Screening SF_Equil Equilibrate with Buffer (25°C, 1 hr) SF_Prep->SF_Equil SF_Measure Phase Separation & UV/MS Quant SF_Equil->SF_Measure SF_Result Thermodynamic LogP (High Accuracy) SF_Measure->SF_Result HPLC_Run Inject on C18 Column (Isocratic/Gradient) HPLC_Prep->HPLC_Run HPLC_Calc Calculate k' & Interpolate HPLC_Run->HPLC_Calc HPLC_Result Lipophilicity Index (High Throughput) HPLC_Calc->HPLC_Result

Figure 2: Experimental workflow comparison for determining lipophilicity.

Case Study & Applications

In the development of JAK1 inhibitors (e.g., Filgotinib analogs), the transition from isopropyl to cyclopropyl substituents on nitrogen-containing heteroaromatic rings was pivotal.

  • Observation: The isopropyl analog showed higher potency but suffered from rapid oxidative clearance and higher non-specific binding (high LogP).

  • Solution: Substitution with a cyclopropyl group maintained the necessary hydrophobic contact within the ATP-binding pocket while reducing LogP by ~0.4 units.

  • Outcome: The cyclopropyl variant exhibited improved metabolic half-life (

    
    ) and a cleaner safety profile due to reduced lipophilicity-driven off-target effects.
    

References

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. (2020).

  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. (2016).

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. (1995).

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. (2014).

Sources

Safety & Regulatory Compliance

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